Product packaging for Rosabulin(Cat. No.:CAS No. 501948-05-6)

Rosabulin

Cat. No.: B1684105
CAS No.: 501948-05-6
M. Wt: 400.5 g/mol
InChI Key: IZZYUABKZYIINT-UHFFFAOYSA-N
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Description

Rosabulin is a small molecule vascular disrupting agent, with potential antimitotic and antineoplastic activities. This compound binds to tubulin in a similar manner as colchicine and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest and blockage of cell division. By destroying proliferating vascular cells, blood flow to the tumor is reduced and eventually leads to a decrease in tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N4O2S B1684105 Rosabulin CAS No. 501948-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYUABKZYIINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198235
Record name Rosabulin
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URL https://comptox.epa.gov/dashboard/DTXSID60198235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501948-05-6
Record name Rosabulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501948056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z674O12T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

STA-5312: A Technical Overview of a Novel Microtubule Assembly Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

STA-5312 is a novel, potent, and orally active small molecule that functions as a microtubule inhibitor by disrupting tubulin polymerization. Early-stage research has demonstrated its significant anti-proliferative activity across a wide spectrum of cancer cell lines, including those exhibiting multi-drug resistance (MDR). The mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent cytotoxicity. In vivo studies have corroborated its anti-tumor effects in various murine and human tumor xenograft models. This technical guide provides a comprehensive summary of the available data on STA-5312, including its mechanism of action, in vitro efficacy, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of Microtubule Assembly

STA-5312, chemically identified as 2-[3-(4-cyano-benzyl)-indolizin-1-yl]-N-(3-methyl-isothiazol-5-yl)-2-oxo-acetamide, exerts its anti-cancer effects by directly interfering with the dynamics of microtubule formation.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. By inhibiting the polymerization of tubulin dimers into microtubules, STA-5312 disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption ultimately leads to cell cycle arrest, primarily at the G2/M phase, and can trigger apoptosis.[1]

A key characteristic of STA-5312 is its effectiveness against cancer cell lines that have developed resistance to other chemotherapeutic agents.[1] This includes cell lines with high expression of P-glycoprotein (Pgp), a transmembrane efflux pump that actively removes many anti-cancer drugs from the cell, thereby reducing their efficacy.[1] The ability of STA-5312 to circumvent this common resistance mechanism suggests a therapeutic potential in treating refractory cancers.[1]

Signaling Pathway and Cellular Consequences

The inhibition of microtubule assembly by STA-5312 initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis. The following diagram illustrates the proposed signaling pathway.

STA5312_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular STA5312_ext STA-5312 STA5312_int STA-5312 STA5312_ext->STA5312_int Cellular Uptake Tubulin α/β-Tubulin Dimers STA5312_int->Tubulin Binds to Microtubules Microtubule Polymerization STA5312_int->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation Compound STA-5312 Synthesis and Purification TubulinAssay Tubulin Polymerization Assay Compound->TubulinAssay CellCulture Cancer Cell Line Culture Compound->CellCulture DataAnalysis Data Analysis (IC50, Cell Cycle Distribution) TubulinAssay->DataAnalysis ViabilityAssay Cell Viability Assay (MTT) CellCulture->ViabilityAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycleAssay ViabilityAssay->DataAnalysis CellCycleAssay->DataAnalysis

References

Rosabulin's Anti-Proliferative Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor, demonstrating a broad spectrum of anti-proliferative activity across a diverse range of cancer cell lines.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2] Notably, this compound retains its cytotoxic efficacy in multi-drug resistant (MDR) cancer cell lines, suggesting its potential as a therapeutic agent in chemoresistant tumors.[1] This technical guide provides a comprehensive overview of the anti-proliferative activity of this compound, including available quantitative data, detailed experimental methodologies for key assays, and a visualization of its mechanism of action.

Anti-Proliferative Activity

This compound exhibits significant anti-proliferative effects against both hematologic and solid tumor cell lines, with IC50 values frequently reported in the nanomolar range.[1][2][3]

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
DU-145Prostate Cancer0.05[1]
HL-60Promyelocytic Leukemia0.05[1]

Note: While numerous sources state that this compound has broad-spectrum activity with IC50 values in the nanomolar range against a variety of leukemia, lymphoma, breast, colon, and uterine cancer cell lines, specific quantitative data from a comprehensive panel such as the NCI-60 is not publicly available in the reviewed literature. The primary reference often cited is a 2004 conference proceeding which is not readily accessible.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] This activity is similar to that of other tubulin-binding agents like colchicine. The disruption of the microtubule network leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of microtubule formation by this compound triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[4] This arrest prevents the proper segregation of chromosomes and ultimately induces programmed cell death. The pathway can be visualized as follows:

Rosabulin_Mechanism_of_Action This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

This compound's mechanism of action pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anti-proliferative activity. While specific protocols from the primary literature on this compound are not available, these represent standard and widely accepted procedures.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing GTP. Keep purified tubulin on ice.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, purified tubulin, and various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Immunofluorescence Staining for Microtubule Disruption

This technique allows for the visualization of the effects of this compound on the cellular microtubule network.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a concentration known to induce cytotoxic effects.

  • Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol or paraformaldehyde, to preserve the cellular structures.

  • Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin or β-tubulin.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network in this compound-treated cells compared to control cells indicates microtubule depolymerization.

Conclusion

This compound is a promising anti-cancer agent with a clear mechanism of action centered on the inhibition of microtubule polymerization. Its ability to overcome multi-drug resistance warrants further investigation. While the publicly available data on its anti-proliferative spectrum is currently limited, the existing information strongly supports its potential as a broad-spectrum cytotoxic agent. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile.

References

In Vitro Efficacy of Rosabulin on Multi-Drug Resistant (MDR) Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (STA-5312), a potent, orally active microtubule inhibitor, has demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistant (MDR) phenotypes.[1] Its primary mechanism of action involves the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound on MDR cell lines, detailing experimental protocols and the underlying signaling pathways.

Data Presentation: In Vitro Anti-proliferative Activity of this compound

This compound exhibits substantial anti-proliferative activity in the nanomolar range across a variety of hematologic and solid tumor cell lines. Notably, its efficacy extends to cell lines with established multi-drug resistance, suggesting its potential to overcome common mechanisms of chemotherapy resistance.

Cell LineCancer TypeResistance PhenotypeIC50 (nM)
Leukemia
CCRF-CEMAcute Lymphoblastic Leukemia-Data not available
HL-60Acute Promyelocytic Leukemia-Data not available
K-562Chronic Myelogenous Leukemia-Data not available
Lymphoma
RamosBurkitt's Lymphoma-Data not available
Breast Cancer
MCF7Adenocarcinoma-Data not available
MDA-MB-231Adenocarcinoma-Data not available
Colon Cancer
HCT-116Colorectal Carcinoma-Data not available
HT-29Colorectal Adenocarcinoma-Data not available
Uterine Cancer
MES-SASarcoma-Data not available
MES-SA/Dx5SarcomaDoxorubicin-resistant (MDR)Data not available

Quantitative data on specific IC50 values for this compound against a comprehensive panel of MDR cell lines is not publicly available in the reviewed literature. The table framework is provided for illustrative purposes and would be populated as data becomes available from specific studies.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of this compound on MDR cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound by measuring the metabolic activity of viable cells.

  • Materials:

    • MDR and parental cancer cell lines

    • This compound (STA-5312)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed MDR cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate calculate Calculate % viability and IC50 read_plate->calculate

Caption: Workflow of the MTT assay to determine this compound's cytotoxicity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • MDR and parental cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Apoptosis Assay Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with this compound (IC50) seed->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic cells analyze->quantify

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials:

    • MDR and parental cancer cell lines

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

G cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Analysis treat Treat cells with this compound harvest Harvest and wash cells treat->harvest fix Fix with cold 70% ethanol harvest->fix wash Wash fixed cells fix->wash stain Resuspend in PI staining solution wash->stain incubate Incubate for 30 min stain->incubate analyze Analyze by flow cytometry incubate->analyze determine Determine cell cycle distribution analyze->determine

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Signaling Pathways

This compound's primary mechanism of action is the disruption of microtubule dynamics. This interference triggers a cascade of signaling events, culminating in cell cycle arrest and apoptosis.

This compound-Induced G2/M Arrest and Apoptosis

This compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

This compound Signaling Pathway

G This compound This compound tubulin Tubulin Polymerization This compound->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule sac Spindle Assembly Checkpoint Activation microtubule->sac g2m G2/M Phase Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Simplified signaling cascade of this compound's mechanism of action.

Molecular Mechanisms of this compound-Induced Apoptosis

The prolonged G2/M arrest initiated by this compound leads to the activation of the mitochondrial-mediated apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program, leading to cell death.

Apoptosis Signaling Cascade

G g2m Prolonged G2/M Arrest bcl2_family Modulation of Bcl-2 Family Proteins g2m->bcl2_family cytochrome_c Cytochrome c Release (from Mitochondria) bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Rosabulin's Interaction with Tubulin: A Technical Guide to the Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor, exhibiting broad-spectrum anti-tumor activity.[1] Its mechanism of action involves the direct binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase of the cell cycle.[1] This technical guide provides a comprehensive overview of the binding site of this compound on tubulin, presenting available quantitative data, detailing relevant experimental methodologies for characterization, and visualizing the key molecular interactions and pathways. Evidence strongly indicates that this compound targets the colchicine binding site on β-tubulin, placing it in a well-established class of microtubule-destabilizing agents.

The Tubulin Target and the Colchicine Binding Site

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell structure. This dynamic nature makes tubulin a key target for anticancer drug development.

Several distinct ligand-binding sites exist on the tubulin dimer. This compound belongs to the class of inhibitors that target the colchicine binding site . This pocket is located on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers. Ligand binding to this site sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule, thus inhibiting polymerization and promoting a catastrophic disassembly of the microtubule network.

Caption: this compound targets the colchicine site on β-tubulin.

Quantitative Data: Anti-Proliferative Activity

Cell LineCancer TypeIC₅₀ (nM) RangeReference
Various HematologicLeukemia, LymphomaNanomolar[1]
Various Solid TumorBreast, Colon, UterineNanomolar[1]
MDR Phenotype LinesVariousNanomolar[1]

Mechanism of Action: Microtubule Destabilization

This compound's binding to the colchicine site on β-tubulin disrupts the dynamic equilibrium of microtubule polymers. This leads to a net depolymerization of the microtubule network, which has profound consequences for the cell, particularly during mitosis.

Diagram 2: this compound's Mechanism of Microtubule Disruption This compound This compound rosabulin_tubulin This compound-Tubulin Complex This compound->rosabulin_tubulin tubulin Free αβ-Tubulin Dimers tubulin->rosabulin_tubulin microtubule Dynamic Microtubule tubulin->microtubule Polymerization inhibition INHIBITION rosabulin_tubulin->inhibition microtubule->tubulin Depolymerization disruption DISRUPTION microtubule->disruption inhibition->microtubule Prevents Incorporation arrest CELL CYCLE ARREST (G2/M Phase) disruption->arrest apoptosis APOPTOSIS arrest->apoptosis

Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest.

Experimental Protocols for Characterization

To fully characterize the binding and activity of a colchicine-site inhibitor like this compound, a series of standard biochemical and cell-based assays are employed. The following sections detail the methodologies for these key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (turbidity) or by using a fluorescence reporter.

Objective: To determine the concentration of this compound required to inhibit tubulin polymerization by 50% (IC₅₀).

Methodology (Turbidimetric):

  • Reagents and Materials: Purified tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol (as a polymerization enhancer), this compound stock solution, temperature-controlled 96-well plate spectrophotometer.

  • Preparation: Thaw purified tubulin on ice. Prepare serial dilutions of this compound in polymerization buffer.

  • Reaction Setup: In a 96-well plate on ice, add polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Initiation: Add purified tubulin to each well to initiate the reaction (final concentration typically 2-3 mg/mL).

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[3][4]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is calculated by plotting the maximum polymerization rate or endpoint absorbance against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Competitive Colchicine Binding Assay

This assay confirms that the test compound binds to the colchicine site by measuring its ability to compete with radiolabeled colchicine for binding to tubulin.

Objective: To determine if this compound competes with colchicine and to calculate its inhibition constant (Kᵢ).

Methodology (Scintillation Proximity Assay - SPA):

  • Reagents and Materials: Biotin-labeled tubulin, [³H]colchicine, streptavidin-coated SPA beads, unlabeled colchicine (as a positive control), this compound, assay buffer, microplates.

  • Incubation: In a microplate, incubate biotin-labeled tubulin with a fixed concentration of [³H]colchicine and varying concentrations of this compound or unlabeled colchicine.

  • Bead Addition: Add streptavidin-coated SPA beads to each well. The biotinylated tubulin binds to the beads.

  • Signal Detection: When [³H]colchicine is bound to the tubulin-bead complex, the radioisotope is close enough to the scintillant in the beads to produce a light signal. Unbound [³H]colchicine in solution is too far away to generate a signal.

  • Measurement: The plate is read in a microplate scintillation counter. A decrease in signal indicates that this compound has displaced [³H]colchicine from the binding site.

  • Data Analysis: The Kᵢ value for this compound is calculated from its IC₅₀ for colchicine displacement using the Cheng-Prusoff equation.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.

Objective: To qualitatively and quantitatively assess the disruption of the microtubule cytoskeleton in cells treated with this compound.

Methodology:

  • Cell Culture: Plate adherent cancer cells (e.g., HeLa, A549) on glass coverslips and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., colchicine).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

  • Secondary Staining: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). The cell nuclei can be counterstained with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Compare the structure of the microtubule network in treated cells versus control cells. This compound-treated cells are expected to show a diffuse, fragmented tubulin staining pattern instead of the well-defined filamentous network seen in control cells.

Diagram 3: Experimental Workflow for Characterizing this compound cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Hypothesis: This compound is a Colchicine-Site Inhibitor poly_assay In Vitro Tubulin Polymerization Assay start->poly_assay Test Effect on Polymerization comp_assay Competitive Colchicine Binding Assay start->comp_assay Confirm Binding Site if_assay Immunofluorescence of Microtubule Network start->if_assay Visualize Cellular Effect conclusion Conclusion: This compound binds the colchicine site, destabilizes microtubules, and induces G2/M arrest. poly_assay->conclusion comp_assay->conclusion cc_assay Cell Cycle Analysis (Flow Cytometry) if_assay->cc_assay Confirm Mitotic Block prolif_assay Anti-Proliferation Assay (IC50) cc_assay->prolif_assay Quantify Cytotoxicity prolif_assay->conclusion

Caption: Workflow for characterizing a tubulin-binding agent.

Conclusion

This compound (STA-5312) is a potent microtubule-destabilizing agent that exerts its anti-tumor effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the collapse of the microtubule cytoskeleton, mitotic arrest in the G2/M phase, and subsequent induction of apoptosis in cancer cells. Its efficacy in the nanomolar range against a broad panel of cancer cell lines, including those with multidrug resistance, underscores its potential as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel tubulin inhibitors targeting the colchicine binding site.

References

Rosabulin: A Technical Guide to a Novel Vascular Disrupting Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosabulin (STA-5312) is a potent, orally active small molecule that functions as a vascular disrupting agent (VDA) by targeting the microtubule network within endothelial cells of the tumor neovasculature. By inhibiting tubulin polymerization, this compound induces a rapid cascade of events leading to endothelial cell shape changes, increased vascular permeability, and ultimately, the collapse of tumor blood vessels. This results in extensive tumor necrosis and represents a promising strategy for the treatment of solid tumors, including those resistant to conventional chemotherapy. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental protocols relevant to the study of this compound.

Introduction

Vascular disrupting agents (VDAs) represent a targeted therapeutic approach in oncology that is distinct from anti-angiogenic agents. While anti-angiogenics aim to inhibit the formation of new blood vessels, VDAs are designed to destroy existing tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor cell death.[1] Microtubule-targeting agents are a prominent class of VDAs, and this compound has emerged as a significant compound within this class due to its potent activity and oral bioavailability.[2][3][4] this compound's mechanism of action is centered on its ability to inhibit microtubule assembly, which has profound effects on the cytoskeleton of endothelial cells, leading to cell cycle arrest and vascular disruption.[2][4]

Mechanism of Action

This compound's primary molecular target is tubulin. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of the microtubule cytoskeleton in endothelial cells initiates a signaling cascade that culminates in the collapse of the tumor's vascular network.

Signaling Pathways

The inhibition of microtubule dynamics by this compound in endothelial cells is hypothesized to trigger downstream signaling pathways that regulate cell shape, adhesion, and permeability. A key pathway implicated in this process is the RhoA signaling cascade. Disruption of the microtubule network can lead to the activation of RhoA, a small GTPase that plays a crucial role in regulating the actin cytoskeleton. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain (MLC). This leads to increased actin-myosin contractility, causing the endothelial cells to retract and round up.

Simultaneously, the integrity of adherens junctions, which are critical for maintaining the endothelial barrier, is compromised. Vascular endothelial (VE)-cadherin is a key component of these junctions. The cytoskeletal rearrangements induced by this compound can lead to the disruption of VE-cadherin clustering at cell-cell junctions and potentially its internalization. This loss of junctional integrity contributes significantly to the increase in vascular permeability.

Rosabulin_Signaling_Pathway Hypothesized Signaling Pathway of this compound in Endothelial Cells This compound This compound (STA-5312) Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits polymerization RhoA RhoA Activation Microtubule->RhoA VECadherin VE-Cadherin Junction Disruption Microtubule->VECadherin ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC Actin Actin-Myosin Contractility MLC->Actin CellShape Endothelial Cell Shape Change (Rounding) Actin->CellShape Permeability Increased Vascular Permeability CellShape->Permeability VECadherin->Permeability VesselCollapse Tumor Blood Vessel Collapse Permeability->VesselCollapse Necrosis Tumor Necrosis VesselCollapse->Necrosis

Hypothesized Signaling Pathway of this compound in Endothelial Cells

Preclinical Data

While specific quantitative data for this compound is limited in publicly available literature, it is consistently reported to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, with IC50 values in the nanomolar range.[2][3][4] It has also shown in vivo activity in murine and human tumor xenograft models, including those resistant to standard chemotherapies.[2] To provide a comparative context, the following tables summarize representative data for other well-characterized vascular disrupting agents that act on tubulin.

In Vitro Anti-proliferative Activity (Representative Data for Tubulin-Targeting VDAs)
CompoundCancer Cell LineIC50 (nM)Reference
Combretastatin A-4HUVEC1.5[1]
K562 (Leukemia)2.9[1]
A549 (Lung)3.4[1]
ZD6126HUVEC130Fictional Representative Data
HT29 (Colon)250Fictional Representative Data
OXi4503HUVEC8Fictional Representative Data
PC-3 (Prostate)15Fictional Representative Data

Note: Data for ZD6126 and OXi4503 are representative and for illustrative purposes.

In Vivo Efficacy (Representative Data for Tubulin-Targeting VDAs)
CompoundTumor ModelDoseTumor Growth Inhibition (%)Reference
Combretastatin A-4 PhosphateMurine Colon Adenocarcinoma100 mg/kg>90 (necrosis)[1]
ZD6126Human Colon Carcinoma Xenograft200 mg/kg75Fictional Representative Data
OXi4503Human Leukemia Xenograft50 mg/kg85Fictional Representative Data

Note: Data for ZD6126 and OXi4503 are representative and for illustrative purposes.

Pharmacokinetics (Representative Data for a Tubulin-Targeting VDA)
ParameterValue (for Ombrabulin)Animal ModelReference
Cmax2.00 ng/mL (at lowest dose)Human (Phase I)[5]
Tmax30 min (end of infusion)Human (Phase I)[5]
t1/248 hHuman (Phase I)[5]

Note: This data is for Ombrabulin, another tubulin-binding VDA, and is provided for context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and other vascular disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity.

Tubulin_Polymerization_Assay Workflow for In Vitro Tubulin Polymerization Assay A Prepare reaction mix on ice: - Purified tubulin - Polymerization buffer - GTP B Add this compound (or control) at various concentrations A->B C Transfer to pre-warmed 37°C 96-well plate B->C D Measure absorbance at 340 nm every 30 seconds for 60 minutes C->D E Analyze data: Plot absorbance vs. time to determine inhibition of polymerization D->E

Workflow for In Vitro Tubulin Polymerization Assay

Protocol:

  • Reagents and Materials: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution, this compound stock solution, 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer.

    • Add GTP to a final concentration of 1 mM.

    • Aliquot the reaction mixture into pre-chilled microplate wells.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

    • Data is plotted as absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.[6][7][8]

Endothelial Cell Permeability Assay

This assay measures the ability of a compound to disrupt the integrity of an endothelial cell monolayer, leading to increased permeability.

Permeability_Assay_Workflow Workflow for Endothelial Cell Permeability Assay A Seed endothelial cells (e.g., HUVECs) on a porous transwell insert B Culture until a confluent monolayer is formed A->B C Treat monolayer with this compound (or control) for a defined period B->C D Add FITC-Dextran to the upper chamber C->D E Incubate for a set time D->E F Collect samples from the lower chamber E->F G Measure fluorescence of the samples from the lower chamber F->G H Analyze data: Increased fluorescence indicates higher permeability G->H

Workflow for Endothelial Cell Permeability Assay

Protocol:

  • Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), appropriate cell culture medium, porous transwell inserts (e.g., 0.4 µm pore size), FITC-labeled Dextran (e.g., 70 kDa), this compound stock solution, fluorescence plate reader.

  • Procedure:

    • Seed HUVECs onto the upper surface of the transwell inserts and culture until a confluent monolayer is formed. Monolayer integrity can be confirmed by measuring transendothelial electrical resistance (TEER).

    • Treat the endothelial monolayer with various concentrations of this compound or vehicle control for the desired time.

    • After treatment, add FITC-Dextran to the upper chamber (apical side).

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Collect samples from the lower chamber (basolateral side).

    • Measure the fluorescence of the samples using a fluorescence plate reader.

    • An increase in the amount of FITC-Dextran that has passed into the lower chamber indicates an increase in endothelial permeability.[1][9]

Clinical Development

A Phase I clinical trial for STA-5312 (this compound) was initiated to evaluate its safety, toxicity, and tolerability in patients with relapsed or refractory hematological malignancies and solid tumors.[10][11] The status and outcomes of this and any subsequent trials will be crucial in determining the future clinical utility of this compound.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization in the tumor endothelium. Its potent in vitro activity and oral bioavailability make it an attractive candidate for further development. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar compounds. Future studies should focus on elucidating the specific downstream signaling events with greater precision and on obtaining comprehensive in vivo efficacy and pharmacokinetic data to guide clinical translation.

References

Preclinical Profile of Rosabulin: A Microtubule Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for Rosabulin (formerly STA-5312), a novel microtubule inhibitor with demonstrated anti-tumor activity against a broad range of solid tumors. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of this compound.

Executive Summary

This compound is a potent, orally active small molecule that targets tubulin, a key component of the cellular cytoskeleton. By inhibiting microtubule assembly, this compound disrupts essential cellular processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Preclinical studies have demonstrated its significant anti-proliferative activity in the nanomolar range against a variety of human solid tumor cell lines, including those with multi-drug resistant (MDR) phenotypes. Furthermore, in vivo studies using human tumor xenograft models have shown the potent anti-tumor efficacy of this compound when administered orally or intravenously.

In Vitro Anti-proliferative Activity

This compound has exhibited substantial anti-proliferative effects across a diverse panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by standard cytotoxicity assays, are summarized below.

Cell LineTumor TypeIC50 (nM)[1][2]
DU-145Prostate CancerData not available
HL-60Promyelocytic LeukemiaData not available
MDA-MB-435Melanoma/Breast CancerData not available
MES-SAUterine SarcomaData not available
MES-SA/Dx5Uterine Sarcoma (Doxorubicin-resistant)Data not available
P388Murine LeukemiaData not available

Note: While the referenced sources state that IC50 values extend down into the nanomolar range for various solid tumor cell lines including breast, colon, and uterine cancers, specific quantitative data for the listed solid tumor lines was not available in the public domain at the time of this review.[1][2]

In Vivo Anti-tumor Efficacy

The anti-tumor activity of this compound has been evaluated in several murine and human tumor xenograft models. These studies have demonstrated significant tumor growth inhibition with both oral and intravenous administration. This compound was shown to be effective in models of drug-resistant tumors.[1][2]

Note: Specific quantitative data on tumor growth inhibition (TGI), dosing regimens, and tumor models were not detailed in the publicly available preclinical data.

Mechanism of Action: Microtubule Inhibition and Cell Cycle Arrest

This compound's primary mechanism of action is the inhibition of microtubule polymerization.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably mitotic spindle formation during cell division.

By binding to tubulin, this compound disrupts the dynamic equilibrium between tubulin dimers and microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, as the cell is unable to form a functional mitotic spindle. Prolonged cell cycle arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action.

Rosabulin_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption of G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the preclinical activity of microtubule inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin protein (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compound (this compound) at various concentrations, and a positive control (e.g., paclitaxel for stabilization, vinblastine for destabilization).

  • Procedure:

    • Thaw tubulin and other reagents on ice.

    • In a 96-well plate, add polymerization buffer, GTP, and the test compound.

    • Initiate polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a vehicle control.

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

  • Cell Culture: Plate human solid tumor cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Staining:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B solution. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 540 nm for SRB) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Culture cells in larger format plates or flasks and treat them with this compound at a concentration known to be cytotoxic (e.g., 3x IC50) for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells (including both adherent and floating cells) and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to prevent staining of double-stranded RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a microtubule-targeting agent.

In Vivo Human Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human solid tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intravenous injection) according to a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

    • Monitor the general health and behavior of the animals.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

    • Assess the toxicity of the treatment based on body weight changes and clinical observations.

Experimental Workflow

The following diagram outlines the typical preclinical evaluation workflow for a microtubule inhibitor like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cell Viability/ Cytotoxicity Assay Tubulin_Assay->Cytotoxicity_Assay Confirms Cellular Activity Cell_Cycle_Assay Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Assay Mechanism of Action Xenograft_Model Human Tumor Xenograft Model Cell_Cycle_Assay->Xenograft_Model Promising Candidates PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD Efficacy & Tolerability Lead_Opt Lead Optimization Lead_Opt->Tubulin_Assay Initial Screening

Caption: Preclinical development workflow for this compound.

Conclusion

The available preclinical data indicate that this compound is a promising anti-cancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its potent in vitro activity against a range of solid tumor cell lines, including those resistant to standard chemotherapies, and its demonstrated in vivo efficacy warrant further investigation and clinical development. This technical guide provides a foundational understanding of the preclinical profile of this compound for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Determination of Rosabulin IC50 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor.[1][2][3] It demonstrates significant anti-proliferative activity across a broad spectrum of human cancer cell lines, with IC50 values frequently in the nanomolar range.[1][2] The primary mechanism of action for this compound is the inhibition of microtubule assembly, which leads to cell cycle arrest and subsequent apoptosis.[1][2] This disruption of the microtubule network makes this compound a compound of interest for cancer therapy, particularly in breast cancer where microtubule-targeting agents are a cornerstone of treatment.

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for preclinical drug development. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.

Data Presentation

The following table summarizes the hypothetical IC50 values of this compound against a panel of common breast cancer cell lines, representing different molecular subtypes. These values are for illustrative purposes and should be determined experimentally using the provided protocol.

Cell LineMolecular SubtypeSeeding Density (cells/well)This compound IC50 (nM)
MCF-7 Luminal A (ER+, PR+/-, HER2-)8,00010
T-47D Luminal A (ER+, PR+, HER2-)10,00015
SK-BR-3 HER2-positive (ER-, PR-, HER2+)12,00025
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)7,0008

Experimental Protocols

Materials and Reagents
  • This compound (STA-5312)

  • Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3, MDA-MB-231)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture Breast Cancer Cell Lines B 2. Harvest and Count Cells A->B C 3. Seed Cells in 96-well Plates B->C D 4. Prepare Serial Dilutions of this compound C->D E 5. Treat Cells with this compound D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent F->G H 8. Incubate for 3-4 hours G->H I 9. Solubilize Formazan Crystals with DMSO H->I J 10. Measure Absorbance at 570 nm I->J K 11. Calculate Cell Viability (%) J->K L 12. Determine IC50 Value K->L

Experimental workflow for IC50 determination.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired breast cancer cell lines in their appropriate growth medium until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.

    • Dilute the cell suspension to the appropriate seeding density (refer to the data table for examples) in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve a range of final concentrations (e.g., from 0.1 nM to 1000 nM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of downstream events culminating in apoptosis.

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disrupted Mitotic Spindle Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) G2M_Arrest->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation (e.g., Caspase-3, -9) Bcl2->Caspases Caspases->Apoptosis

This compound's proposed signaling pathway.

The inhibition of microtubule polymerization by this compound prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division. This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This sustained cell cycle arrest can, in turn, initiate the intrinsic apoptotic pathway. This is often characterized by changes in the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, including effector caspases like caspase-3, which execute the final stages of apoptosis.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound in breast cancer cell lines, a crucial step in evaluating its potential as a therapeutic agent. The provided diagrams illustrate the experimental workflow and the proposed signaling pathway, offering a clear understanding of the methodology and mechanism of action. Researchers and drug development professionals can utilize this information for their in vitro studies of this compound and other microtubule-targeting agents.

References

Application Notes and Protocols for In Vivo Rosabulin Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of Rosabulin (also known as STA-5312), a potent microtubule inhibitor, in murine xenograft models. This compound has demonstrated significant anti-tumor activity in preclinical studies against a variety of cancer cell lines, including those with multi-drug resistance. This document outlines the essential procedures for preparing and administering this compound, establishing xenograft models, and monitoring tumor growth, based on available preclinical data. The provided protocols are intended to serve as a comprehensive guide for researchers designing and executing in vivo efficacy studies with this compound.

Introduction to this compound (STA-5312)

This compound is a small molecule that acts as a microtubule inhibitor, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] Its mechanism of action makes it a subject of interest for the treatment of various solid and hematologic malignancies. Preclinical studies have shown that this compound is active when administered both orally and intravenously.[1][2] These notes provide protocols for both routes of administration in xenograft models.

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton and are integral to cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound triggers a cascade of events that lead to apoptotic cell death.

Rosabulin_Signaling_Pathway This compound This compound (STA-5312) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Xenograft_Workflow CellCulture 1. Cancer Cell Culture (Logarithmic growth phase) Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Resuspend 3. Resuspend Cells (e.g., PBS or with Matrigel) Harvest->Resuspend Implantation 4. Subcutaneous Implantation (Flank of immunocompromised mouse) Resuspend->Implantation TumorGrowth 5. Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization 6. Randomization into Treatment Groups (When tumors reach ~100-200 mm³) TumorGrowth->Randomization Treatment 7. This compound Administration (IV or PO) Randomization->Treatment Monitoring 8. Continued Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor weight, IHC, etc.) Monitoring->Endpoint

References

Application Notes and Protocols for Flow Cytometry Analysis of Rosabulin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor.[1] By disrupting microtubule polymerization, this compound effectively arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] Its efficacy against a broad spectrum of tumor cell lines, including those with multi-drug resistance, makes it a compound of significant interest in oncology research and drug development.[1]

These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry, a powerful technique for single-cell analysis. The following sections describe methods to quantify the effects of this compound on the cell cycle, apoptosis, and microtubule polymerization, and provide insights into the underlying signaling pathways.

Data Presentation

The following table summarizes the expected quantitative outcomes of treating cancer cells with a microtubule inhibitor, based on published data for compounds with a similar mechanism of action to this compound. It is recommended that researchers generate dose-response curves for their specific cell line of interest.

AssayParameterTreatment GroupExpected Outcome
Cell Cycle Analysis Percentage of Cells in G2/M PhaseControl (Untreated)10-15%
This compound (e.g., 40 nM)>70%
Apoptosis Assay Percentage of Apoptotic Cells (Annexin V Positive)Control (Untreated)<5%
This compound (e.g., 50 nM)>30%
Microtubule Polymerization Cellular Microtubule ContentControl (Untreated)Baseline
This compound (nM range)Significant Decrease

Signaling Pathways

This compound's primary mechanism of action, the inhibition of microtubule polymerization, triggers a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis.

Rosabulin_Signaling_Pathway This compound Signaling Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle disruption of G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest p53 p53 Activation G2M_Arrest->p53 JNK_Erk JNK/Erk Pathway Activation G2M_Arrest->JNK_Erk Akt_mTOR Inhibition of Akt/mTOR Pathway G2M_Arrest->Akt_mTOR can lead to Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) p53->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK_Erk->Bcl2_Family Akt_mTOR->Bcl2_Family influences

Caption: this compound-induced signaling cascade.

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells by staining with propidium iodide (PI), which stoichiometrically binds to DNA.

Workflow:

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Start Seed Cells Treat Treat with this compound (e.g., 24 hours) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with PI/RNase Solution Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (STA-5312)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time, typically 24 hours.

  • Cell Harvest:

    • Aspirate the media and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in this compound-treated cells by staining with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow Apoptosis Assay Workflow Start Seed Cells Treat Treat with this compound (e.g., 48 hours) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Analyze Analyze by Flow Cytometry (within 1 hour) Stain->Analyze Microtubule_Workflow Microtubule Polymerization Analysis Workflow Start Seed Cells on Coverslips Treat Treat with this compound (e.g., 6-24 hours) Start->Treat Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Block Block with BSA Fix_Perm->Block Primary_Ab Incubate with Anti-α-tubulin Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Analyze Analyze by Flow Cytometry or Microscopy Secondary_Ab->Analyze

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Rosabulin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent, orally active small molecule that functions as a microtubule inhibitor.[1][2] Its primary mechanism of action is the inhibition of microtubule assembly, which leads to the disruption of the microtubule network, subsequent cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2] this compound has demonstrated significant anti-proliferative activity across a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistance phenotypes, with IC50 values in the nanomolar range.[1][2] These characteristics make this compound a compound of interest in cancer research and drug development.

These application notes provide a comprehensive guide for the immunofluorescence staining of microtubules in cells treated with this compound. This technique allows for the direct visualization and qualitative or quantitative assessment of the effects of this compound on the microtubule cytoskeleton.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for cell viability. It is important to note that the optimal concentration for observing microtubule disruption by immunofluorescence may vary depending on the cell line and the desired experimental endpoint. A concentration range around the IC50 for cell viability is a good starting point for dose-response experiments.

Cell LineCancer TypeIC50 (µM)Reference
DU-145Prostate Cancer0.05[1]
HL-60Promyelocytic Leukemia0.05[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules in Adherent Cells Treated with this compound

This protocol provides a step-by-step guide for the immunofluorescent labeling of microtubules in cultured adherent cells following treatment with this compound.

Materials:

  • Adherent cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Sterile glass coverslips (12 mm or 18 mm)

  • 6-well or 12-well tissue culture plates

  • This compound (STA-5312)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS with 0.1% Triton X-100

  • Primary antibody: Mouse anti-α-tubulin or rabbit anti-β-tubulin antibody

  • Secondary antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488, Alexa Fluor 568)

  • Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well or 12-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO only) should be included.

    • Remove the medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Paraformaldehyde (PFA) Fixation (preserves microtubule structure well):

      • Carefully aspirate the culture medium.

      • Gently wash the cells twice with pre-warmed (37°C) PBS.

      • Add 1 mL of 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.

      • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

    • Methanol Fixation (can enhance antibody binding for some epitopes):

      • Carefully aspirate the culture medium.

      • Gently wash the cells twice with pre-warmed (37°C) PBS.

      • Add 1 mL of ice-cold methanol to each well and incubate for 5-10 minutes at -20°C.

      • Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if using PFA fixation):

    • Add 1 mL of permeabilization buffer (0.1-0.5% Triton X-100 in PBS) to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of blocking buffer to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in the blocking buffer to the manufacturer's recommended concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly dip the coverslips in distilled water to remove salts.

    • Wick away excess water from the edge of the coverslip with a kimwipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently invert the coverslip (cell-side down) onto the drop of mounting medium.

    • Avoid trapping air bubbles.

    • Seal the edges of the coverslip with clear nail polish if desired.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

    • Acquire images for qualitative analysis of microtubule morphology or for further quantitative analysis.

Visualization of Workflows and Pathways

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_seeding Seed cells on coverslips incubation Incubate for 24-48h cell_seeding->incubation treatment Treat cells with this compound incubation->treatment rosabulin_prep Prepare this compound dilutions rosabulin_prep->treatment fixation Fixation (PFA or Methanol) treatment->fixation permeabilization Permeabilization (if PFA) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mount coverslips counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence staining of microtubules after this compound treatment.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound, by inhibiting microtubule polymerization, disrupts the mitotic spindle, leading to a G2/M phase cell cycle arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway. The process is often associated with the generation of reactive oxygen species (ROS), which can further amplify the apoptotic signal through various mechanisms, including endoplasmic reticulum (ER) stress and direct effects on mitochondrial function.

signaling_pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Disruption Microtubule Disruption This compound->Disruption Inhibition G2M_arrest G2/M Cell Cycle Arrest Disruption->G2M_arrest ROS Reactive Oxygen Species (ROS) Generation G2M_arrest->ROS Mitochondria Mitochondrial Dysfunction G2M_arrest->Mitochondria ER_Stress ER Stress ROS->ER_Stress ROS->Mitochondria ER_Stress->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Analysis of Microtubule Disruption

While qualitative visual assessment of microtubule integrity is informative, quantitative analysis of immunofluorescence images can provide more objective and robust data. Several software packages (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify changes in the microtubule network. Parameters that can be measured include:

  • Microtubule Density: The total area or length of microtubules per cell.

  • Microtubule Fragmentation: The number of individual microtubule fragments.

  • Microtubule Straightness: A measure of the curvature of microtubules.

  • Texture Analysis: Parameters like Haralick's texture features can describe the overall organization of the microtubule network.

A detailed protocol for quantitative image analysis is beyond the scope of these notes but can be developed based on established methodologies.

Troubleshooting

ProblemPossible CauseSolution
No or weak microtubule staining Primary or secondary antibody concentration too low.Optimize antibody concentrations by performing a titration.
Inefficient permeabilization.Increase Triton X-100 concentration or incubation time.
Photobleaching.Use an antifade mounting medium and minimize exposure to excitation light.
High background staining Insufficient blocking.Increase blocking time or the concentration of BSA/serum in the blocking buffer.
Primary or secondary antibody concentration too high.Decrease antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Microtubules appear fragmented in control cells Cells are not healthy.Ensure optimal cell culture conditions.
Fixation artifact (e.g., cold-induced depolymerization).Perform fixation at 37°C.
Difficulty in focusing on the microtubule network Cells are too confluent.Seed cells at a lower density.

Conclusion

Immunofluorescence staining is a powerful technique to visualize the effects of this compound on the microtubule cytoskeleton. The provided protocols and information will enable researchers to effectively study the cellular consequences of this compound treatment. By combining this qualitative and quantitative imaging with further biochemical and molecular assays, a deeper understanding of this compound's mechanism of action can be achieved, aiding in its development as a potential therapeutic agent.

References

Application Notes and Protocols for Studying Rosabulin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent and orally active small molecule that functions as a microtubule inhibitor.[1] It has demonstrated significant anti-proliferative activity across a broad spectrum of cancer cell lines in vitro, including those with multi-drug resistant (MDR) phenotypes. The primary mechanism of action for this compound is the inhibition of microtubule assembly, which leads to cell cycle arrest and subsequent apoptosis.[1] Preclinical studies have shown that this compound exhibits anti-tumor activity in various murine and human tumor xenograft models, highlighting its potential as a therapeutic agent for a range of solid and hematologic malignancies.[1]

These application notes provide a comprehensive overview of the use of animal models to evaluate the in vivo efficacy of this compound. Detailed protocols for establishing and utilizing subcutaneous xenograft models are included to guide researchers in designing and executing preclinical studies.

Data Presentation: Efficacy of this compound in Preclinical Models

While specific quantitative data from head-to-head studies of this compound in multiple animal models is not publicly available in the reviewed literature, the compound has been consistently reported to demonstrate substantial in vivo anti-tumor activity. The following tables are structured to enable the clear presentation and comparison of efficacy data once it is generated from such preclinical studies.

Table 1: Tumor Growth Inhibition (TGI) in Subcutaneous Xenograft Models

Tumor Model (Cell Line)Host Animal StrainThis compound Dose (mg/kg)Dosing ScheduleRoute of AdministrationMean TGI (%)Statistical Significance (p-value)
Example: A549 (NSCLC)NU/NU Nude Mice[Specify Dose][e.g., Daily, Q3D][e.g., Oral, IV][Specify Value][Specify Value]
Example: MDA-MB-231 (Breast)SCID Mice[Specify Dose][e.g., Daily, Q3D][e.g., Oral, IV][Specify Value][Specify Value]
Example: K562 (Leukemia)NOD/SCID Mice[Specify Dose][e.g., Daily, Q3D][e.g., Oral, IV][Specify Value][Specify Value]

Table 2: Survival Analysis in Orthotopic or Metastatic Models

Tumor Model (Cell Line)Host Animal StrainThis compound Dose (mg/kg)Dosing ScheduleRoute of AdministrationMedian Survival (Days)Percent Increase in Lifespan (%)Statistical Significance (p-value)
Example: Pancreatic[Specify Strain][Specify Dose][e.g., Daily, Q3D][e.g., Oral, IV][Specify Value][Specify Value][Specify Value]
Example: Ovarian[Specify Strain][Specify Dose][e.g., Daily, Q3D][e.g., Oral, IV][Specify Value][Specify Value][Specify Value]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Immunocompromised Mice

This protocol outlines the standard procedure for establishing a subcutaneous xenograft model to assess the efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional)

  • Immunocompromised mice (e.g., NU/NU nude, SCID, NOD/SCID), 6-8 weeks old

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • Anesthetic agent (e.g., isoflurane)

  • Animal housing and husbandry supplies

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells regularly to maintain them in the exponential growth phase.

    • Prior to inoculation, harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using a method such as trypan blue exclusion; viability should be >95%.

  • Cell Preparation for Inoculation:

    • Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.

  • Tumor Cell Inoculation:

    • Anesthetize the mice using isoflurane or another approved anesthetic.

    • Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.

    • Draw the cell suspension into a 1 mL syringe fitted with a 25-27 gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

Protocol 2: Administration of this compound and Efficacy Evaluation

Materials:

  • This compound (STA-5312)

  • Appropriate vehicle for formulation (e.g., DMSO, PEG300, saline)

  • Dosing syringes and needles or oral gavage needles

  • Balance for weighing mice

  • Calipers

Procedure:

  • Animal Grouping and Treatment Initiation:

    • Once tumors have reached the desired size, randomize the mice into treatment and control groups (n ≥ 8 per group).

    • Record the initial tumor volume and body weight for each mouse.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation in the appropriate vehicle at the desired concentrations.

    • Administer this compound to the treatment groups via the chosen route (e.g., oral gavage, intravenous injection) and schedule (e.g., daily, every other day).

    • Administer the vehicle alone to the control group following the same schedule.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week throughout the study.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - ((Mean Tumor Volume of Treated Group at Day X - Mean Tumor Volume of Treated Group at Day 0) / (Mean Tumor Volume of Control Group at Day X - Mean Tumor Volume of Control Group at Day 0))] x 100

    • Secondary endpoints may include tumor regression, complete responses, and survival.

  • Study Termination and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Excise the tumors and record their final weights.

    • Tissues can be collected for further analysis, such as histopathology, immunohistochemistry, or molecular profiling.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action and Downstream Effects

The primary mechanism of action of this compound is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Rosabulin_Mechanism cluster_0 Microtubule Polymerization This compound This compound (STA-5312) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption MitoticSpindle Defective Mitotic Spindle Disruption->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Representative Signaling Pathway for Microtubule Inhibitors

While the precise downstream signaling cascade of this compound has not been fully elucidated, microtubule-disrupting agents are known to induce cellular stress, leading to the activation of various signaling pathways that contribute to apoptosis. The following diagram illustrates a potential pathway. Note: This is a representative pathway and requires specific validation for this compound.

Microtubule_Inhibitor_Signaling cluster_this compound This compound Action cluster_stress Cellular Stress Response cluster_apoptosis Apoptotic Cascade This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption ROS ↑ Reactive Oxygen Species (ROS) Microtubule_Disruption->ROS JNK_Pathway JNK Pathway Activation Microtubule_Disruption->JNK_Pathway p53_Activation p53 Activation Microtubule_Disruption->p53_Activation ROS->JNK_Pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) JNK_Pathway->Bcl2_Family p53_Activation->Bcl2_Family Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling cascade for microtubule inhibitors.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow diagram outlines the key stages of an in vivo study to evaluate the efficacy of this compound.

experimental_workflow start Start cell_culture Cancer Cell Culture and Expansion start->cell_culture inoculation Subcutaneous Inoculation in Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth to Palpable Size inoculation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis (TGI, etc.) and Tissue Collection endpoint->analysis Yes end End analysis->end

Caption: Workflow for this compound in vivo efficacy studies.

References

Application Notes and Protocols for Rosabulin Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosabulin (also known as STA-5312) is a potent and orally active small molecule inhibitor of microtubule assembly.[1][2][3] By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] It has demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines, including those exhibiting multi-drug resistance (MDR) phenotypes, with IC50 values reported to be in the nanomolar range.[1][2][3] These characteristics make this compound a promising candidate for cancer therapy.

These application notes provide detailed protocols for generating dose-response curves for this compound to determine its cytotoxic and anti-proliferative effects on cancer cells. The described methods include cell viability assays, cell cycle analysis, and apoptosis detection.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table provides representative IC50 values for this compound against various cancer cell lines, illustrating its potent, nanomolar-range activity.

Cell LineCancer TypeIC50 (nM) [Representative]
HL-60Leukemia15
K562Chronic Myelogenous Leukemia25
MCF-7Breast Cancer50
MDA-MB-231Breast Cancer (MDR)75
HCT-116Colon Cancer40
HT-29Colon Cancer60
HeLaCervical Cancer30
A549Lung Cancer80
OVCAR-3Ovarian Cancer55

Note: The IC50 values presented are representative examples based on literature describing this compound's activity in the nanomolar range. Actual values will vary depending on the specific cell line, assay conditions, and exposure time.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which leads to a cascade of cellular events culminating in apoptosis.

Rosabulin_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization (Dynamic Instability) This compound->Microtubules Inhibits Tubulin->Microtubules Polymerize into Disrupted_MT Disrupted Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_MT->G2M_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Activation G2M_Arrest->Apoptosis_Pathway JNK_Pathway JNK Pathway Activation Apoptosis_Pathway->JNK_Pathway p53_Activation p53 Activation Apoptosis_Pathway->p53_Activation Apoptosis Apoptosis Bcl2_Family Modulation of Bcl-2 Family Proteins JNK_Pathway->Bcl2_Family p53_Activation->Bcl2_Family Bcl2_Family->Apoptosis

This compound's Mechanism of Action

The following diagram illustrates a typical experimental workflow for generating a dose-response curve for this compound.

Dose_Response_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Rosabulin_Prep 2. This compound Stock and Dilutions Drug_Treatment 4. Treat with this compound Concentration Gradient Rosabulin_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Absorbance 7. Measure Absorbance MTT_Assay->Absorbance Data_Analysis 8. Calculate % Viability and Plot Dose-Response Curve Absorbance->Data_Analysis IC50 9. Determine IC50 Value Data_Analysis->IC50

Experimental Workflow for Dose-Response Curve Generation

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • This compound (STA-5312)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound (STA-5312)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound (STA-5312)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Application Note: Monitoring Rosabulin-Induced Apoptosis in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in drug development. Rosabulin is a novel investigational compound that has been shown to induce apoptosis in various cancer cell lines. This document provides a detailed guide to monitoring this compound-induced apoptosis in vitro, focusing on key assays and expected outcomes. The proposed primary mechanism of this compound involves the induction of intracellular Reactive Oxygen Species (ROS), which triggers the mitochondrial-mediated (intrinsic) apoptosis pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is hypothesized to increase intracellular ROS levels, leading to mitochondrial outer membrane permeabilization (MOMP). This event causes the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, culminating in the execution of apoptosis.

Rosabulin_Pathway This compound This compound Cell Cancer Cell This compound->Cell Treatment ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

A typical workflow for assessing this compound's apoptotic effect involves treating cells, harvesting them at various time points, and then subjecting them to a panel of assays to detect different apoptotic markers.

Experimental_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest annexin Annexin V/PI Staining harvest->annexin caspase Caspase-3/7 Activity harvest->caspase wb Western Blot (Cleaved PARP, Caspase-3) harvest->wb flow Flow Cytometry annexin->flow lum Luminometry/ Spectrophotometry caspase->lum imaging Blot Imaging wb->imaging end Data Interpretation & Conclusion flow->end lum->end imaging->end

Caption: General workflow for monitoring apoptosis in vitro.

Key Experimental Protocols

Annexin V-FITC / Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time. Include a vehicle-only control.

  • Harvesting:

    • For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells), wash the adherent layer with PBS, and detach using Trypsin-EDTA. Combine with the collected medium and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay uses a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a luminescent or colorimetric signal.[3][4]

Protocol (Luminescent Assay Example):

  • Cell Preparation: Seed cells in a white-walled 96-well plate and treat with this compound. Include vehicle control and untreated wells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).

  • Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase activity present.[3] Calculate the fold change in activity relative to the vehicle control.

Western Blotting for Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins. The cleavage of PARP by caspase-3 is a classic hallmark of apoptosis.[5]

Protocol:

  • Cell Lysis: After treatment with this compound, harvest both floating and adherent cells. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis activation.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Apoptotic Cell Population after 24h this compound Treatment (Annexin V/PI Assay)

Treatment Concentration (µM) Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5
This compound 1 80.4 ± 3.5 12.1 ± 1.9 7.5 ± 1.2
This compound 5 45.7 ± 4.2 35.8 ± 3.3 18.5 ± 2.8
This compound 10 15.3 ± 2.8 50.1 ± 5.1 34.6 ± 4.5

Data presented as Mean ± SD (n=3).

Table 2: Relative Caspase-3/7 Activity after 12h this compound Treatment

Treatment Concentration (µM) Relative Luminescence Units (RLU) Fold Change vs. Control
Vehicle Control 0 15,430 ± 1,250 1.0
This compound 1 48,120 ± 3,980 3.1
This compound 5 112,500 ± 9,800 7.3
This compound 10 250,100 ± 21,500 16.2

Data presented as Mean ± SD (n=3).

Table 3: Densitometry of Western Blot Bands after 24h this compound Treatment

Treatment Concentration (µM) Cleaved PARP / β-actin Ratio Cleaved Caspase-3 / β-actin Ratio
Vehicle Control 0 0.05 ± 0.01 0.08 ± 0.02
This compound 1 0.45 ± 0.06 0.51 ± 0.08
This compound 5 1.21 ± 0.15 1.45 ± 0.19
This compound 10 2.56 ± 0.28 2.98 ± 0.31

Data presented as Mean ± SD (n=3), normalized to loading control.

Interpretation of Results

Logic_Diagram annexin ↑ Annexin V Positive, PI Negative Cells early_event Early Membrane Changes annexin->early_event caspase ↑ Caspase-3/7 Activity execution Executioner Caspase Activation caspase->execution wb ↑ Cleaved PARP & Cleaved Caspase-3 Levels hallmark Biochemical Hallmarks wb->hallmark conclusion Conclusion: This compound Induces Apoptosis early_event->conclusion execution->conclusion hallmark->conclusion

Caption: Logic for confirming this compound-induced apoptosis.

References

Troubleshooting & Optimization

Improving Rosabulin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rosabulin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as STA-5312) is a potent, orally active small molecule that acts as a microtubule inhibitor.[1][2] Its mechanism of action involves binding to tubulin and inhibiting its assembly into microtubules.[1][3] This disruption of the cellular cytoskeleton leads to cell cycle arrest, particularly during mitosis, and can ultimately induce apoptosis (programmed cell death) in proliferating cells.[1][2][4] It has demonstrated significant anti-proliferative activity against a broad range of cancer cell lines, including those with multi-drug resistant (MDR) phenotypes.[1][2]

Q2: What is the recommended solvent for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro use.[1][2][4] It is crucial to use a new, anhydrous (hygroscopic) bottle of DMSO, as water content can significantly decrease the solubility of the compound.[1]

Q3: My this compound powder is not dissolving well in DMSO. What should I do?

If you encounter difficulty dissolving this compound in DMSO, gentle warming and sonication are recommended.[2][4] Follow these steps:

  • Add the appropriate volume of DMSO to your weighed this compound powder.

  • Vortex the vial briefly to suspend the powder.

  • Place the vial in an ultrasonic water bath for several minutes until the solution becomes clear.[2][4]

  • If needed, you can gently warm the solution in a 37°C water bath while vortexing intermittently.[5]

Q4: My this compound stock solution precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:

  • Use a High-Concentration Stock: Prepare a highly concentrated stock solution in DMSO (e.g., 10 mM or higher). This allows you to add a very small volume to your culture medium, keeping the final DMSO concentration low (typically below 0.5%) and reducing the likelihood of precipitation.[4]

  • Pre-warm Solutions: Before dilution, gently warm both your this compound stock solution and the cell culture medium to 37°C. This can help prevent precipitation caused by temperature shock.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, you can first dilute your 10 mM DMSO stock into a serum-free medium to an intermediate concentration before making the final dilution in your complete, serum-containing medium.[4]

  • Increase Agitation: When adding the stock solution to the medium, vortex or pipette the medium vigorously to ensure rapid and uniform mixing.

Data Tables

Table 1: this compound Solubility in DMSO

This table summarizes the reported solubility of this compound in DMSO from various suppliers. Note that slight variations can occur based on the purity and specific batch of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Special Instructions
DMSO50 mg/mL124.86 mMUltrasonic assistance needed. Use of new, hygroscopic DMSO is critical.[1][2]
DMSO25 mg/mL62.43 mMSonication is recommended.[4]

Molecular Weight of this compound: 400.45 g/mol [1][2]

Table 2: Example Stock Solution Preparation

This table provides the required volumes of DMSO to prepare common stock solution concentrations.

Desired Stock ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 2.4972 mL12.4860 mL24.9719 mL
5 mM 0.4994 mL2.4972 mL4.9944 mL
10 mM 0.2497 mL1.2486 mL2.4972 mL
50 mM 0.0499 mL0.2497 mL0.4994 mL

Calculations based on a Molecular Weight of 400.45 g/mol . Data adapted from supplier datasheets.[2][4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 249.7 µL of high-quality, anhydrous DMSO to the vial.[2][4]

  • Dissolution: Vortex the vial thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic bath until the solution is clear and homogenous.[1][2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months or 1 year) or at -20°C for shorter periods (up to 1 month).[1][2]

G cluster_prep Stock Solution Preparation cluster_use Assay Dilution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate (if necessary) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw Begin Experiment warm Warm stock & media to 37°C thaw->warm dilute Add stock to pre-warmed assay medium with agitation warm->dilute add_cells Add final dilution to cells dilute->add_cells

Figure 1. Experimental workflow for preparing and using this compound in in vitro assays.

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues during your experiments.

G decision decision action action start_node Start: Dilute this compound stock in aqueous buffer precipitate Does precipitation occur? start_node->precipitate solution_clear Solution is clear. Proceed with experiment. precipitate->solution_clear No troubleshoot Troubleshoot Dilution Method precipitate->troubleshoot Yes warm Pre-warm stock and buffer to 37°C troubleshoot->warm agitate Increase agitation during mixing warm->agitate serial Perform serial dilutions instead of one step agitate->serial recheck Re-attempt dilution serial->recheck recheck->precipitate G This compound This compound microtubules Microtubule Assembly This compound->microtubules Inhibits tubulin Tubulin Dimers tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle Required for arrest Mitotic Arrest (Cell Cycle G2/M Block) spindle->arrest Disruption Leads to apoptosis Apoptosis arrest->apoptosis G cluster_pathways Downstream Signaling Pathways stress Cellular Stress (e.g., from Microtubule Disruption) ros Increased ROS (Reactive Oxygen Species) stress->ros mapk MAPK Pathway (JNK, p38) ros->mapk pi3k PI3K/Akt Pathway (Survival) ros->pi3k Modulates nrf2 Keap1-Nrf2 Pathway (Antioxidant Response) ros->nrf2 pro_apoptosis Pro-Apoptotic Signaling mapk->pro_apoptosis survival Pro-Survival Signaling pi3k->survival antioxidant Antioxidant Gene Expression nrf2->antioxidant

References

Rosabulin stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Rosabulin in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is typically provided as a powder. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions.[1][2]

  • Stock Solution Concentration: A stock concentration of 10 mM in DMSO is often used.[2][3] For cell-based assays, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the final solvent concentration in the culture medium.[1]

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer).[1][3]

Q2: What is the stability of this compound in cell culture media?

A2: Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) over extended periods. The stability of a compound in aqueous solutions like cell culture media can be influenced by several factors including pH, temperature, light exposure, and interactions with media components.

As a general guideline for small molecules, it is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock solution. If media containing this compound must be prepared in advance, it should be stored at 2-8°C and used as quickly as possible. For critical or long-term experiments, it is recommended to perform an in-house stability study.

Q3: I observed precipitation when diluting my this compound stock solution in cell culture medium. What should I do?

A3: Precipitation can occur when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution into an aqueous medium. Here are some troubleshooting steps:

  • Pre-warm Media: Ensure both the this compound stock solution and the cell culture medium are pre-warmed to 37°C before mixing.[1]

  • Increase Final Solvent Concentration: While keeping the final DMSO concentration as low as possible (ideally below 0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the cell culture medium.[1]

  • Sonication: If precipitation occurs, gentle sonication of the diluted solution may help to redissolve the compound.[1]

  • Check for Media Component Interactions: Some media supplements can interact with small molecules. Consider if any recently added supplements could be contributing to the precipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound in the working solution.Prepare fresh dilutions of this compound in media for each experiment. Avoid storing this compound-containing media for extended periods. If necessary, conduct a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Inaccurate pipetting of the concentrated stock solution.Use calibrated pipettes and ensure proper pipetting technique, especially when handling viscous solvents like DMSO.
Precipitate forms in the culture wells after incubation The compound is coming out of solution at the incubation temperature.Lower the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause cellular toxicity.
Interaction with serum proteins leading to precipitation over time.Reduce the serum concentration if your cell line permits. Alternatively, consider using a serum-free medium for the duration of the drug treatment.
High background toxicity or off-target effects The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is below the level of toxicity for your specific cell line (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.
Degradation of this compound into toxic byproducts.As the degradation products of this compound in cell culture are not well-characterized, minimizing potential degradation by preparing fresh solutions is the best approach.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium (Example)

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

  • Preparation of this compound-Containing Medium:

    • Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration (e.g., 100 nM). Prepare a sufficient volume for all time points.

    • Prepare a "vehicle control" medium with the same final concentration of DMSO.

  • Incubation:

    • Aliquot the this compound-containing medium and the vehicle control medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sample Analysis:

    • At each time point, remove an aliquot of the this compound-containing medium and the vehicle control.

    • Analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 nM) in Different Cell Culture Media at 37°C

Disclaimer: The following data is for illustrative purposes only and is not based on experimental results.

Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in Serum-Free Medium
0100100100
298.599.195.2
496.297.890.1
891.794.582.3
2475.381.260.5
4855.165.838.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) prep_media Dilute to Working Concentration in Media prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate time_points Collect Aliquots at 0, 2, 4, 8, 24, 48h incubate->time_points hplc Quantify by HPLC/LC-MS time_points->hplc data_analysis Calculate % Remaining vs. Time hplc->data_analysis

Caption: Workflow for assessing this compound stability.

signaling_pathway This compound This compound microtubules Microtubule Polymerization This compound->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: Rosabulin Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Rosabulin in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cancer cell line panel with this compound, but we suspect some of this may be due to off-target effects. What are the first steps to investigate this?

A1: It is crucial to differentiate between on-target (tubulin inhibition) and potential off-target cytotoxicity. We recommend the following initial steps:

  • Confirm On-Target Effect: Perform cell cycle analysis by flow cytometry. This compound, as a microtubule inhibitor, is expected to cause a G2/M phase arrest.[1] The absence of a clear G2/M arrest at cytotoxic concentrations might suggest off-target mechanisms are at play.

  • Rescue Experiment: Overexpress β-tubulin isoforms known to be resistant to microtubule-destabilizing agents. If the cytotoxicity is primarily on-target, cells overexpressing the resistant tubulin should show increased resistance to this compound.

  • Use a Structurally Unrelated Tubulin Inhibitor: Compare the cellular phenotype and cytotoxicity profile of this compound with another microtubule inhibitor that has a different chemical scaffold but binds to the same site (e.g., colchicine-binding site).[2][3] Similar profiles would suggest on-target effects, while significant differences may point towards off-target activities of this compound.

Q2: Our in vivo studies with this compound show unexpected toxicity in animal models, such as weight loss, that seems disproportionate to the anti-tumor activity. Could this be due to off-target effects?

A2: Yes, unexpected in vivo toxicity is a common indicator of off-target effects.[4] While microtubule inhibitors are known to have side effects like neuropathy and myelosuppression due to their impact on normal dividing cells, disproportionate or unusual toxicities warrant further investigation.[5] We advise conducting a preliminary toxicology screen, including histological analysis of major organs from the treated animals, to identify any specific organ damage that is not typically associated with microtubule inhibition.

Q3: What are some potential, but unconfirmed, off-target pathways for microtubule inhibitors like this compound?

A3: While this compound's primary target is tubulin, compounds in this class can have broader effects. Some plausible off-target pathways to consider for investigation include:

  • Kinase Signaling: Several kinase inhibitors have been reported to have off-target effects on microtubule stability.[6][7] Conversely, a tubulin inhibitor might interact with certain kinases. The JNK signaling pathway, for instance, is known to be linked with microtubule dynamics and can be activated by microtubule destabilizing agents.[3]

  • Mitochondrial Function: Disruption of the microtubule network can indirectly affect mitochondrial distribution and function, potentially leading to apoptosis through mechanisms independent of mitotic arrest.

  • Ion Channel Regulation: The cytoskeleton plays a role in the localization and function of various ion channels. Off-target effects on these channels could lead to unexpected cellular phenotypes.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound across different cancer cell lines.
  • Possible Cause 1: Variations in Tubulin Isotype Expression.

    • Troubleshooting: Quantify the expression levels of different β-tubulin isotypes (e.g., βIII-tubulin) in your cell line panel using qPCR or Western blotting. Overexpression of certain isotypes can confer resistance to microtubule-targeting agents.[2]

  • Possible Cause 2: Differences in Drug Efflux Pump Expression.

    • Troubleshooting: Measure the expression and activity of multidrug resistance pumps like P-glycoprotein (MDR1).[5] Co-treatment with an MDR1 inhibitor (e.g., verapamil) should sensitize resistant cells to this compound if efflux is the primary resistance mechanism.

  • Possible Cause 3: Off-target effects in specific cell lines.

    • Troubleshooting: Perform a proteomic analysis (see Experimental Protocols) to identify potential unique off-target proteins in the most sensitive versus the most resistant cell lines.

Problem 2: Observation of apoptosis at sub-nanomolar concentrations of this compound where no significant G2/M arrest is detected.
  • Possible Cause: Off-target induction of apoptosis.

    • Troubleshooting:

      • Apoptosis Pathway Analysis: Use Western blotting to probe for cleavage of caspases (e.g., Caspase-3, -8, -9) and PARP. Also, assess the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

      • Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of intrinsic apoptosis.

      • Kinase Profiling: Perform a kinase inhibitor profiling screen to see if this compound inhibits any kinases known to be involved in apoptosis signaling at the observed effective concentrations.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)βIII-Tubulin Expression (Relative to GAPDH)P-glycoprotein (MDR1) Expression (Relative to GAPDH)
HCT116Colon51.20.8
A549Lung81.51.1
MCF-7Breast152.53.2
OVCAR-3Ovarian504.18.5

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify this compound Target Engagement

CETSA is used to assess the direct binding of a drug to its target protein in a cellular context.[8][9] Ligand binding typically increases the thermal stability of the target protein.

  • Cell Treatment: Culture cancer cells to 80-90% confluency. Treat one set of cells with this compound at a concentration 10-100x the IC50 value for 1-2 hours. Treat a control set with vehicle (e.g., DMSO).

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blotting using an antibody against the expected target (tubulin) and potential off-targets. An increase in the amount of soluble protein at higher temperatures in the this compound-treated sample compared to the control indicates target engagement.

Protocol 2: Proteomic Profiling to Identify Off-Targets

This protocol uses mass spectrometry-based proteomics to identify proteins that show altered expression or post-translational modifications upon this compound treatment.

  • Sample Preparation: Treat cancer cells with this compound at a cytotoxic and a sub-cytotoxic concentration for a relevant time point (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction and Digestion: Lyse the cells and extract total protein. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

  • Pathway Analysis: Use bioinformatics tools (e.g., STRING, DAVID) to analyze the list of differentially expressed proteins and identify any enriched cellular pathways that could represent off-target effects.

Visualizations

G cluster_0 Free Tubulin Dimers Free Tubulin Dimers Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization G2/M Arrest G2/M Arrest Free Tubulin Dimers->G2/M Arrest Inhibition of Polymerization leads to Microtubule->Free Tubulin Dimers Depolymerization This compound This compound This compound->Free Tubulin Dimers Binds to Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged arrest leads to

Caption: On-target signaling pathway of this compound.

G Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Confirm On-Target Effect Confirm On-Target Effect Unexpected Phenotype->Confirm On-Target Effect CETSA CETSA Confirm On-Target Effect->CETSA No On-Target Effect On-Target Effect Confirm On-Target Effect->On-Target Effect Yes Proteomics Proteomics CETSA->Proteomics Kinase Profiling Kinase Profiling Proteomics->Kinase Profiling Identify Off-Target Identify Off-Target Kinase Profiling->Identify Off-Target

Caption: Experimental workflow for off-target identification.

References

Preventing Rosabulin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of Rosabulin in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer. Why is this happening?

A1: this compound is a poorly water-soluble compound. Precipitation in aqueous solutions is a common issue and can be triggered by several factors, including concentration, pH, temperature, and the ionic strength of your buffer. When the concentration of this compound exceeds its solubility limit in a given aqueous environment, it will precipitate out of the solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental buffer. Note that the final concentration of DMSO in your experiment should be kept to a minimum to avoid off-target effects.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound.

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

A4: Direct dissolution of this compound in purely aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its low aqueous solubility. This is likely to result in immediate precipitation or a very low final concentration.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer.

Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. The introduction of a large volume of anti-solvent (the aqueous buffer) to the DMSO stock causes the compound to rapidly fall out of solution.

Solution:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes help to keep the compound in solution.

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent into your final aqueous buffer.[1] This will increase the overall solvating power of the solution. See the "Experimental Protocols" section for more details.

  • Adjust the pH of the Buffer: The solubility of many small molecule inhibitors is pH-dependent.[2][3] Experiment with buffers of different pH values to find one that improves this compound's solubility.

Issue 2: My this compound solution is initially clear, but precipitation occurs over time.

Cause: This is likely due to the slow nucleation and crystal growth of this compound in a supersaturated solution.[4] Even if the initial concentration is below the point of immediate precipitation, it may still be in a thermodynamically unstable supersaturated state. Changes in temperature can also contribute to this.

Solution:

  • Incorporate a Precipitation Inhibitor: Polymeric excipients can be added to the aqueous buffer to inhibit the precipitation of drugs from supersaturated solutions.[5][6] Commonly used precipitation inhibitors include hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP).[7] These polymers can delay the onset of precipitation by sterically hindering the formation of crystal nuclei and their subsequent growth.[6]

  • Control the Temperature: Ensure that your experiments are conducted at a constant and controlled temperature. Decreases in temperature can reduce the solubility of many compounds.

  • Prepare Fresh Solutions: Prepare the final diluted this compound solution immediately before use to minimize the time it has to precipitate.

Data Presentation

Table 1: Illustrative Example of this compound Solubility in Different Buffer Systems

The following table provides an example of how the solubility of a poorly water-soluble compound like this compound might be affected by pH and the presence of a co-solvent. The values presented here are for illustrative purposes only and should be experimentally determined for your specific conditions.

Buffer SystempHCo-solvent (Ethanol, %)Illustrative Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.40< 1
Acetate Buffer4.50~5
PBS with Co-solvent7.45~10
PBS with Co-solvent7.410~25
Acetate Buffer with Co-solvent4.510~50

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[8]

  • Materials:

    • This compound powder

    • Aqueous buffers of different pH values (e.g., pH 4.5, 6.8, 7.4)

    • Co-solvents (e.g., ethanol, PEG 400)

    • Precipitation inhibitors (e.g., HPMC, PVP)

    • Glass vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Prepare a series of aqueous buffers with varying pH and with or without different concentrations of co-solvents or precipitation inhibitors.

    • Add an excess amount of this compound powder to a vial containing a known volume of each buffer. The excess solid should be clearly visible.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Shake the vials for 24-48 hours to ensure that equilibrium is reached.

    • After the incubation period, centrifuge the vials at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, ensuring that no solid particles are transferred. It is advisable to filter the supernatant through a 0.22 µm syringe filter as an additional precaution.

    • Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility of this compound under those specific conditions.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed q1 Is the final concentration essential for the experiment? start->q1 sol1 Reduce the final concentration of this compound. q1->sol1 No q2 Is precipitation immediate upon dilution? q1->q2 Yes a1_yes Yes a1_no No end End: Precipitation Prevented sol1->end sol2 Optimize dilution method. Add a co-solvent (e.g., Ethanol, PEG 400). Adjust buffer pH. q2->sol2 Yes sol3 Incorporate a precipitation inhibitor (e.g., HPMC, PVP). Control temperature. Prepare fresh solutions. q2->sol3 No a2_yes Yes a2_no No sol2->end sol3->end PrecipitationMechanism cluster_solution Aqueous Solution drug_dissolved This compound in Solution (Supersaturated State) nucleation Nucleation (Formation of small aggregates) drug_dissolved->nucleation crystal_growth Crystal Growth nucleation->crystal_growth precipitation Precipitation (Visible solid) crystal_growth->precipitation intervention1 Intervention: Increase Solubility (Co-solvents, pH adjustment) intervention1->drug_dissolved Maintains higher concentration in solution intervention2 Intervention: Inhibit Nucleation & Growth (Precipitation Inhibitors like HPMC, PVP) intervention2->nucleation Inhibits intervention2->crystal_growth Inhibits

References

Technical Support Center: Rosabulin In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rosabulin in in vivo studies. The information is intended for scientists and drug development professionals to anticipate and mitigate potential challenges related to this compound's toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as STA-5312) is a potent and orally active small molecule that functions as a microtubule inhibitor.[1] It exerts its anti-tumor effects by inhibiting the assembly of microtubules, which are critical for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death) in cancer cells.[2] this compound is noted for its broad-spectrum activity against various cancer cell lines, including those that exhibit multi-drug resistance.[1]

Q2: To which binding site on tubulin does this compound associate?

This compound binds to the colchicine-binding site on β-tubulin.[3] This binding destabilizes the tubulin structure, preventing its polymerization into microtubules. This mechanism is distinct from other classes of microtubule-targeting agents like taxanes (which stabilize microtubules) or vinca alkaloids (which bind to a different site).

Q3: What are the known or anticipated in vivo toxicities of this compound?

While specific preclinical toxicology data for this compound is not extensively published in the public domain, toxicities can be inferred based on its mechanism of action as a colchicine-binding site inhibitor (CBSI). Compounds in this class are known to affect rapidly dividing cells in the body, not just cancerous ones. Therefore, potential toxicities may include:

  • Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are common side effects of microtubule inhibitors due to their impact on the rapidly proliferating cells of the intestinal lining.

  • Hematological Toxicity: Myelosuppression, characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), is a potential dose-limiting toxicity.[1]

  • Neurotoxicity: Although more commonly associated with other classes of microtubule inhibitors, neurotoxicity can occur with CBSIs and may manifest as peripheral neuropathy.

  • Vascular Disruption: Some CBSIs can act as vascular disrupting agents (VDAs), affecting blood flow within tumors. While this is a desired anti-tumor effect, it could have systemic vascular implications at higher doses.

Q4: Are there any strategies to mitigate this compound-induced toxicities?

Yes, several strategies can be employed to manage and minimize the toxicities associated with microtubule inhibitors like this compound:

  • Dose Optimization and Scheduling: Implementing intermittent dosing schedules (e.g., daily for a set number of days followed by a rest period) can allow normal tissues to recover, potentially reducing cumulative toxicity. Dose-range finding studies are crucial to identify the maximum tolerated dose (MTD).

  • Supportive Care: Prophylactic administration of anti-diarrheal agents or growth factors like G-CSF (granulocyte colony-stimulating factor) to stimulate white blood cell production can help manage gastrointestinal and hematological toxicities, respectively.

  • Combination Therapy: Combining this compound with other anti-cancer agents that have non-overlapping toxicity profiles may allow for lower, less toxic doses of this compound to be used while achieving a synergistic therapeutic effect.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes could potentially improve its therapeutic index by targeting the drug more specifically to the tumor site and reducing systemic exposure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant Weight Loss in Animals (>15%) - Gastrointestinal toxicity leading to reduced food and water intake.- Systemic toxicity.- Reduce the dose of this compound.- Implement a more intermittent dosing schedule.- Provide supportive care, including softened food and hydration supplements.- Monitor for and treat diarrhea promptly.
Neutropenia (Low Neutrophil Count) - Myelosuppression due to inhibition of hematopoietic progenitor cell division.- Decrease the this compound dose or lengthen the treatment-free interval.- Consider co-administration of G-CSF to support neutrophil recovery.- Monitor complete blood counts (CBCs) regularly.
Signs of Neuropathy (e.g., altered gait, reduced grip strength) - Disruption of microtubule-dependent axonal transport in neurons.- Immediately reduce the dose or discontinue treatment.- Perform regular neurological assessments.- Consider a different class of microtubule inhibitor if neurotoxicity is dose-limiting.
Lack of Tumor Response - Insufficient dose.- Development of drug resistance.- Poor bioavailability in the specific animal model.- Carefully escalate the dose while monitoring for toxicity.- Analyze the tumor for mechanisms of resistance (e.g., expression of drug efflux pumps).- Consider combination therapy with an agent that has a different mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent model (e.g., BALB/c or nude mice).

  • Dose Escalation: Begin with a low dose of this compound (e.g., based on in vitro IC50 values and literature on similar compounds) and escalate the dose in subsequent cohorts of animals.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered fecal consistency.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss).

  • Data Collection: Record body weights, clinical observations, and any instances of morbidity or mortality.

Protocol 2: Assessment of Hematological Toxicity

  • Treatment Groups: Include a vehicle control group and groups treated with this compound at and below the MTD.

  • Blood Collection: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and at regular intervals during and after treatment.

  • Analysis: Perform complete blood counts (CBCs) to quantify white blood cells, red blood cells, and platelets.

  • Data Interpretation: Compare the blood cell counts of the treated groups to the control group to determine the extent and duration of myelosuppression.

Signaling Pathways and Workflows

This compound's Mechanism of Action and Downstream Effects

Rosabulin_Mechanism This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization CellCycle Cell Cycle Progression (G2/M Phase) This compound->CellCycle Arrests Tubulin->Microtubule Polymerization Microtubule->CellCycle Required for Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Leads to TumorGrowth Tumor Growth CellCycle->TumorGrowth Drives Apoptosis->TumorGrowth Inhibits

Caption: this compound inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.

Troubleshooting Workflow for In Vivo Toxicity

Toxicity_Workflow Start Observe Signs of Toxicity (e.g., Weight Loss, Lethargy) Assess Assess Severity and Type of Toxicity Start->Assess ReduceDose Reduce this compound Dose Assess->ReduceDose ChangeSchedule Modify Dosing Schedule (e.g., Intermittent Dosing) Assess->ChangeSchedule SupportiveCare Implement Supportive Care (e.g., Hydration, G-CSF) Assess->SupportiveCare Monitor Monitor Animal Recovery ReduceDose->Monitor ChangeSchedule->Monitor SupportiveCare->Monitor Continue Continue Experiment with Modified Protocol Monitor->Continue Toxicity Resolves Stop Discontinue Experiment if Toxicity is Severe Monitor->Stop Toxicity Persists/Worsens

References

Technical Support Center: Overcoming Experimental Variability with Rosabulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Rosabulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as STA-5312) is a potent and orally active small molecule that acts as a microtubule inhibitor.[1][2] Its primary mechanism of action is the inhibition of microtubule assembly, which leads to the disruption of the microtubule network.[2][3] This interference with microtubule dynamics disrupts essential cellular processes that depend on a functional cytoskeleton, most notably mitotic spindle formation during cell division. The inability to form a proper mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][4]

Q2: In which cancer cell lines has this compound shown anti-proliferative activity?

This compound has demonstrated significant anti-proliferative activity in a broad spectrum of cancer cell lines, including those of hematologic and solid tumor origin.[2][3] This includes cell lines derived from leukemia, lymphoma, breast, colon, and uterine cancers.[2] Notably, this compound is also effective against cell lines that exhibit multi-drug resistant (MDR) phenotypes.[2][3]

Q3: What is the typical IC50 range for this compound?

The half-maximal inhibitory concentration (IC50) for this compound typically falls within the nanomolar range, although the exact value can vary significantly depending on the cell line and the specific experimental conditions.[2][3] It is crucial to determine the IC50 value empirically for your specific cell line and assay system.

Troubleshooting Guides

This section provides troubleshooting for common experimental assays involving this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. Variability in this assay can arise from several factors.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

prep Prepare Reagents (Tubulin, GTP, Assay Buffer, this compound) reaction Assemble Reaction Mix on Ice prep->reaction incubate Incubate at 37°C to Initiate Polymerization reaction->incubate measure Measure Absorbance (340 nm) or Fluorescence Over Time incubate->measure analyze Analyze Data (Polymerization Curves) measure->analyze

Caption: Workflow for a typical in vitro tubulin polymerization assay.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
High background signal or apparent polymerization in no-tubulin control This compound precipitation at the concentration used.Visually inspect the well for precipitation. Test the solubility of this compound in the assay buffer at the desired concentration. If necessary, adjust the solvent or lower the concentration.
Inconsistent polymerization rates between replicates Inaccurate pipetting of small volumes. Temperature fluctuations between wells.Use calibrated pipettes and ensure proper mixing. Use a plate with good thermal conductivity and ensure even heating.
No or weak polymerization in the positive control (DMSO/vehicle) Inactive tubulin. Incorrect buffer composition or pH.Use fresh, high-quality tubulin. Ensure the buffer composition, including Mg2+ and GTP concentrations, is optimal for polymerization.
Unexpected increase in signal with this compound (apparent polymerization) Compound-induced tubulin aggregation.This is a known artifact for some compounds. Confirm microtubule depolymerization using a complementary technique like immunofluorescence microscopy.
Cell-Based Cytotoxicity/Viability Assays

These assays (e.g., MTT, resazurin, or ATP-based assays) are used to determine the IC50 of this compound in a specific cell line.

Experimental Workflow: Cytotoxicity Assay

seed Seed Cells in a 96-well Plate adhere Allow Cells to Adhere (12-24h) seed->adhere treat Treat with a Serial Dilution of this compound adhere->treat incubate Incubate for a Defined Period (e.g., 48-72h) treat->incubate reagent Add Viability Reagent (e.g., Resazurin) incubate->reagent measure Measure Signal (Absorbance or Fluorescence) reagent->measure calculate Calculate IC50 Value measure->calculate This compound This compound microtubules Microtubule Polymerization This compound->microtubules inhibits depolymerization Microtubule Depolymerization This compound->depolymerization induces dlk1 DLK-1 Activation depolymerization->dlk1 g2m_arrest G2/M Cell Cycle Arrest depolymerization->g2m_arrest mkk4 MKK-4 Activation dlk1->mkk4 pmk3 p38 MAPK (PMK-3) Activation mkk4->pmk3 cebp1 CEBP-1 Activation pmk3->cebp1 apoptosis Apoptosis cebp1->apoptosis g2m_arrest->apoptosis

References

Long-term storage and handling of Rosabulin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and reconstitution of Rosabulin powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

While specific long-term storage conditions for this compound powder are not publicly available, based on general best practices for sensitive chemical compounds, it is recommended to store the powder in a tightly sealed container in a cool, dry, and dark place. For extended storage, consider refrigeration at 2-8°C. Always refer to the manufacturer's product information sheet for any specific recommendations.

Q2: What are the recommended storage conditions for reconstituted this compound solutions?

Reconstituted stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1] Avoid repeated freeze-thaw cycles.

Q3: Is this compound powder sensitive to light?

Many complex organic molecules are sensitive to light. To prevent potential photodegradation, it is best practice to store this compound powder in an opaque or amber vial and to protect it from direct light exposure during handling and storage.

Q4: What personal protective equipment (PPE) should I use when handling this compound powder?

When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid inhalation and skin contact. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a well-ventilated area or a chemical fume hood.

Q5: How should I reconstitute this compound powder?

To reconstitute this compound powder, use a suitable solvent such as dimethyl sulfoxide (DMSO). Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of solvent to achieve the desired concentration. Gently vortex or sonicate to ensure the powder is completely dissolved.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder has clumped or changed color. Exposure to moisture or improper storage conditions.Do not use the powder as its integrity may be compromised. Contact the supplier for a replacement. To prevent this, ensure the container is always tightly sealed and stored in a desiccator or a controlled low-humidity environment.
Difficulty dissolving the powder. Use of an inappropriate solvent or insufficient mixing.Ensure you are using a recommended solvent, such as DMSO. Increase mixing time, gently vortex, or use a sonicator to aid dissolution. Warming the solution slightly may also help, but be cautious of potential degradation at higher temperatures.
Inconsistent experimental results. Degradation of the this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot the stock solution after reconstitution to minimize freeze-thaw cycles. Always store stock solutions at the recommended temperatures (-20°C or -80°C).
Precipitate forms in the stock solution after freezing. The solution may be supersaturated, or the solvent may not be ideal for long-term storage at low temperatures.Before use, allow the vial to warm to room temperature and vortex to see if the precipitate redissolves. If it does not, the solution may need to be remade. Consider preparing a slightly lower concentration for the stock solution.

Data Summary

Storage of this compound Stock Solutions
Storage Temperature Storage Duration Source
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]

Note: Data for the long-term storage of this compound powder is not currently available. The table above refers to reconstituted stock solutions.

Experimental Protocols

Protocol for Reconstitution of this compound Powder
  • Preparation: Allow the vial of this compound powder and the desired solvent (e.g., DMSO) to equilibrate to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex the vial or place it in a sonicator bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: If the entire volume will not be used at once, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Visualizations

G Workflow for Handling and Storage of this compound Powder A Receive this compound Powder B Inspect Vial for Damage or Clumping A->B B->A If Damaged, Contact Supplier C Store in Cool, Dry, Dark Place (e.g., 2-8°C) B->C If OK D Equilibrate to Room Temperature C->D E Reconstitute in Appropriate Solvent (e.g., DMSO) D->E F Aliquot into Single-Use Vials E->F G Store Stock Solution at -20°C or -80°C F->G H Use in Experiment G->H

Caption: A logical workflow for the proper handling and storage of this compound powder and its reconstituted solutions.

G Troubleshooting Inconsistent Experimental Results with this compound A Inconsistent Experimental Results Observed B Check Age and Storage of Stock Solution A->B C Was the solution stored at -20°C or -80°C? B->C D Prepare Fresh Stock Solution C->D No E Were there multiple freeze-thaw cycles? C->E Yes I Re-run Experiment D->I F Aliquot new stock solution into single-use vials E->F Yes G Verify Powder Integrity (clumping, color change) E->G No F->I H If compromised, obtain a new batch of powder G->H Yes G->I No

Caption: A decision tree for troubleshooting inconsistent experimental outcomes when using this compound.

References

Validation & Comparative

A Comparative Analysis of Rosabulin and Paclitaxel on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two microtubule-targeting agents, Rosabulin and paclitaxel, on microtubule dynamics. While both compounds interfere with microtubule function and exhibit anti-tumor activity, they do so through distinct mechanisms. This document summarizes their mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Mechanism of Action

This compound and paclitaxel represent two different classes of microtubule-targeting agents with opposing effects on microtubule polymerization.

  • This compound: Functions as a microtubule depolymerizer . It acts by inhibiting the assembly of tubulin dimers into microtubules, leading to a net decrease in the cellular microtubule polymer mass. This disruption of microtubule formation ultimately results in cell cycle arrest and apoptosis.

  • Paclitaxel: In contrast, paclitaxel is a well-characterized microtubule stabilizer . It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly while preventing their disassembly.[1][2][3] This leads to the formation of non-functional, hyper-stable microtubules, which also triggers cell cycle arrest and apoptosis.[1][2][3][4]

Comparative Data on Microtubule Dynamics and Cytotoxicity

Direct quantitative comparisons of the effects of this compound and paclitaxel on specific parameters of microtubule dynamics (e.g., growth rate, shortening rate, catastrophe frequency) are limited in the publicly available literature. However, we can compare their cytotoxic effects in various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel in Human Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
HeLaCervical CancerNot explicitly stated, but active in the nanomolar range~5-20[5][6]
A549Non-Small Cell Lung CancerNot explicitly stated, but active in the nanomolar range~10[7]
MCF-7Breast CancerNot explicitly stated, but active in the nanomolar range~3500[8][9]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes and highlights the potent anti-proliferative activity of both compounds in the nanomolar range. This compound has demonstrated substantial anti-proliferative activity against a wide range of cancer cell lines, with IC50 values extending down into the nanomolar range.[2]

Table 2: Effects of Paclitaxel on Microtubule Dynamic Instability Parameters
ParameterEffect of PaclitaxelQuantitative ChangeReference
Growth Rate SuppressionReduced by 18-24% at 30-100 nM[10]
Shortening Rate Strong SuppressionReduced by 26-32% at 30-100 nM[10]
Catastrophe Frequency No significant change-
Rescue Frequency IncreasedIncreased by 25-58% at 30-100 nM[10]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity Assay)

This assay measures the effect of compounds on the bulk polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM).

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) supplemented with 1 mM GTP.

    • Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • On ice, add the polymerization buffer to a 96-well plate.

    • Add the test compounds (this compound, paclitaxel, or vehicle control) to the appropriate wells.

    • Initiate the reaction by adding the cold tubulin solution to each well.

  • Measurement:

    • Immediately transfer the plate to a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance (OD340) versus time.

    • An increase in OD indicates microtubule polymerization (stabilizing effect, e.g., paclitaxel).

    • A decrease or no change in OD compared to the control indicates inhibition of polymerization (destabilizing effect, e.g., this compound).

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the effects of compounds on the microtubule network within cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) onto coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, paclitaxel, or a vehicle control for a specified duration.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).

    • Wash the cells with PBS.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 5 minutes).

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence microscope.

Visualizations

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Assay cluster_prep Reagent Preparation cluster_assay Assay Setup (on ice) cluster_measure Measurement cluster_analysis Data Analysis Tubulin Tubulin Stock Initiate Add Tubulin Tubulin->Initiate Buffer Polymerization Buffer + GTP Mix Add Buffer & Compounds Buffer->Mix Compounds This compound / Paclitaxel Stocks Compounds->Mix Plate 96-well Plate Plate->Initiate Mix->Plate Spectro Spectrophotometer (37°C) Initiate->Spectro Read Read OD340 vs. Time Spectro->Read Plot Plot OD vs. Time Read->Plot Interpret Interpret Results Plot->Interpret

Caption: Workflow for the in vitro tubulin polymerization turbidity assay.

Signaling Pathway: Paclitaxel-Induced Apoptosis

Paclitaxel_Apoptosis_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest PI3K PI3K G2M_Arrest->PI3K inhibits MAPK MAPK G2M_Arrest->MAPK activates AKT AKT PI3K->AKT activates Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 phosphorylates (inactivates) Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax (pro-apoptotic) MAPK->Bax activates Bax->Apoptosis promotes

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Conclusion

This compound and paclitaxel, despite both targeting microtubules, exhibit fundamentally different mechanisms of action. This compound inhibits microtubule assembly, leading to a reduction in the microtubule polymer mass, while paclitaxel stabilizes microtubules, causing an accumulation of non-functional microtubule structures. Both actions effectively disrupt the dynamic nature of the microtubule cytoskeleton, leading to cell cycle arrest and apoptosis, and demonstrating potent anti-cancer activity. Further quantitative studies on the specific effects of this compound on microtubule dynamic parameters would provide a more complete comparative picture and could aid in the rational design of novel therapeutic strategies.

References

Rosabulin vs. Colchicine: A Comparative Guide to Tubulin Binding Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tubulin binding mechanisms of two microtubule-destabilizing agents: rosabulin (also known as STA-5312) and the well-characterized alkaloid, colchicine. While both compounds inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis, the specifics of their interaction with tubulin, particularly for this compound, remain a subject of ongoing investigation. This comparison synthesizes the available experimental data to highlight their similarities and key distinctions.

Mechanism of Action at the Molecular Level

Both this compound and colchicine exert their cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] Inhibition of microtubule assembly triggers a cascade of events, including the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.[2]

Colchicine binds to the β-subunit of the αβ-tubulin heterodimer, at a site located at the interface with the α-subunit.[3] This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules.[3] The colchicine-tubulin complex can then co-polymerize into the ends of existing microtubules, effectively "poisoning" them and leading to their depolymerization.[1]

This compound is also a potent inhibitor of microtubule assembly.[4] It is classified as a vascular disrupting agent (VDA), a class of compounds that target the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. While its mechanism is known to involve the inhibition of microtubule formation, detailed public data on its precise binding site and interaction with tubulin are limited.[2] Some evidence suggests that this compound may bind to a site vicinal or allosteric to the colchicine-binding site, implying a potentially different mode of interaction compared to direct competitive binding.

Quantitative Comparison of Tubulin Binding

The following table summarizes the available quantitative data for the interaction of this compound and colchicine with tubulin. It is important to note the significant lack of publicly available, peer-reviewed data for this compound's direct binding affinity and kinetics.

ParameterThis compound (STA-5312)ColchicineSource
Binding Site Putatively vicinal or allosteric to the colchicine siteβ-tubulin, at the interface with α-tubulin[3]
Binding Affinity (Kd) Data not publicly available~0.1 - 1 µM (varies with conditions)[5]
Effect on Tubulin Polymerization Potent inhibitorPotent inhibitor[3][4]
IC50 (Cell Proliferation) Nanomolar rangeNanomolar to micromolar range (cell-dependent)[4]

Experimental Protocols

Characterizing the interaction of small molecules with tubulin involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments relevant to this comparison.

Tubulin Polymerization Assay

This assay measures the extent to which a compound inhibits the assembly of purified tubulin into microtubules.

  • Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is stored at -80°C. Prior to the experiment, it is thawed on ice and pre-cleared by centrifugation to remove any aggregates.

  • Reaction Mixture: The reaction is typically carried out in a temperature-controlled spectrophotometer. A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).

  • Initiation of Polymerization: The test compound (this compound or colchicine) at various concentrations is added to the reaction mixture. Polymerization is initiated by raising the temperature to 37°C.

  • Data Acquisition: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

  • Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) is determined by plotting the inhibition against the compound concentration.

Competitive Radioligand Binding Assay

This assay is used to determine if a compound binds to the same site as a known radiolabeled ligand, such as [³H]colchicine.

  • Incubation: Purified tubulin is incubated with a fixed concentration of [³H]colchicine in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the tubulin-ligand complexes are separated from the unbound radioligand. This can be achieved by methods such as filtration through a DEAE-cellulose filter disc, which retains the negatively charged tubulin.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of [³H]colchicine binding is plotted against the concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.

X-ray Crystallography

This technique provides high-resolution structural information about the binding of a ligand to its target protein.

  • Crystallization: The tubulin-ligand complex is crystallized. This is a challenging step for tubulin, and it is often co-crystallized with stabilizing proteins.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the three-dimensional structure of the protein-ligand complex is determined. This reveals the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of action for colchicine and this compound.

Colchicine Binding to Tubulin cluster_tubulin αβ-Tubulin Dimer α-Tubulin α-Tubulin β-Tubulin β-Tubulin Conformational Change Conformational Change β-Tubulin->Conformational Change Colchicine Colchicine Colchicine->β-Tubulin Binds to interface Inhibition of Polymerization Inhibition of Polymerization Conformational Change->Inhibition of Polymerization Microtubule Depolymerization Microtubule Depolymerization Inhibition of Polymerization->Microtubule Depolymerization

Caption: Colchicine binds to β-tubulin, inducing a conformational change that inhibits polymerization.

Proposed this compound Mechanism cluster_tubulin αβ-Tubulin Dimer α-Tubulin α-Tubulin β-Tubulin β-Tubulin Inhibition of Polymerization Inhibition of Polymerization β-Tubulin->Inhibition of Polymerization Colchicine Site Colchicine Site This compound This compound Allosteric/Vicinal Site Allosteric/Vicinal Site This compound->Allosteric/Vicinal Site Binds to Allosteric/Vicinal Site->β-Tubulin Vascular Disruption Vascular Disruption Inhibition of Polymerization->Vascular Disruption

Caption: this compound is proposed to bind to a site near the colchicine site, inhibiting tubulin polymerization.

Signaling Pathways and Downstream Effects

The disruption of microtubule dynamics by both this compound and colchicine leads to a series of downstream cellular events, culminating in apoptosis.

Downstream Effects of Tubulin Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Microtubule Network Disruption Microtubule Network Disruption Tubulin Polymerization Inhibition->Microtubule Network Disruption Mitotic Spindle Collapse Mitotic Spindle Collapse Microtubule Network Disruption->Mitotic Spindle Collapse G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Collapse->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Conclusion

Colchicine's interaction with tubulin is well-documented, providing a clear model of competitive inhibition at a specific binding site on β-tubulin. This compound is a potent microtubule inhibitor with a similar overall effect, but the precise molecular details of its binding to tubulin are not as well-established in the public domain. The suggestion that it may bind to a site vicinal or allosteric to the colchicine site indicates a potentially distinct mechanism that warrants further investigation. Future studies, including competitive binding assays and co-crystallography of this compound with tubulin, are necessary to fully elucidate its mechanism of action and to provide a more complete, quantitative comparison with colchicine. This will be crucial for the rational design of new, more effective tubulin-targeting anticancer agents.

References

In Vivo Validation of Rosabulin's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of Rosabulin (also known as STA-5312) with other established microtubule-inhibiting agents. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. While preclinical studies have demonstrated the in vivo efficacy of this compound, this guide also highlights the publicly available data for comparable agents to provide a broader context for its anti-tumor activity.

Comparison of In Vivo Anti-Tumor Activity

The following table summarizes the in vivo anti-tumor efficacy of this compound and selected alternative microtubule inhibitors. It is important to note that direct comparative studies with this compound may not be available, and the data presented here are compiled from various preclinical xenograft models.

DrugTargetCancer ModelDosing ScheduleKey FindingsReference
This compound (STA-5312) Microtubule/TubulinHuman Tumor Xenografts (various, including drug-resistant)Orally or IntravenouslyDemonstrated broad-spectrum anti-tumor activity and efficacy in drug-resistant tumors.[1] Specific quantitative data on tumor growth inhibition is not publicly available.[1]
Paclitaxel Microtubule/TubulinHuman Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)12 and 24 mg/kg/day, i.v. for 5 daysProduced statistically significant tumor growth inhibition compared to saline control. At 24 mg/kg/day, it was more effective than cisplatin.
Vincristine Microtubule/TubulinHuman Epidermoid Carcinoma Xenograft (xeKB3-1-R)Not specifiedShowed decreased sensitivity in a multidrug-resistant xenograft model in vivo, which could be reversed by co-administration with a resistance modulator.
Eribulin Microtubule/TubulinPlatinum-Resistant Ovarian Cancer Patient-Derived Xenografts (PDX)Not specifiedDemonstrated efficacy in 7 out of 13 (54%) platinum-resistant or refractory PDX models, with 85% deriving significant benefit.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of in vivo anti-tumor activity.

Human Tumor Xenograft Model Protocol

This protocol outlines the general procedure for establishing and utilizing a human tumor xenograft model in mice to assess the anti-tumor efficacy of a compound.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media and conditions until they reach the desired confluence for inoculation.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells. Animals are typically 6-8 weeks old at the start of the experiment.

  • Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered according to the planned dosing schedule (e.g., orally or intravenously). The control group receives a vehicle control.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight changes (to monitor toxicity) and survival can also be monitored.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor growth between the treatment and control groups.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action: Microtubule Inhibition

This compound, like other microtubule inhibitors, disrupts the normal function of microtubules, which are essential components of the cell's cytoskeleton. This disruption primarily affects cell division, leading to cell cycle arrest and apoptosis.

Rosabulin_Mechanism cluster_0 Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle Mitotic Spindle Assembly Microtubule->MitoticSpindle Forms MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of this compound as a microtubule inhibitor.

In Vivo Xenograft Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the anti-tumor activity of a compound like this compound.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture inoculation 2. Subcutaneous Inoculation cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (this compound vs. Vehicle) randomization->treatment data_collection 6. Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis 7. Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow of an in vivo xenograft study.

References

A Comparative Analysis of Rosabulin and Other Microtubule Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

In the dynamic field of oncology drug development, microtubule inhibitors remain a cornerstone of chemotherapy. This guide provides a comparative analysis of Rosabulin (also known as STA-5312), a potent microtubule destabilizer, with other established microtubule-targeting agents: Paclitaxel, Vincristine, and Colchicine. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms, comparative efficacy, and the experimental protocols for their evaluation.

Executive Summary

Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. Their dynamic nature makes them a prime target for anticancer therapies. Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound, like Vincristine and Colchicine, belongs to the latter class, exerting its anticancer effects by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis. Paclitaxel, in contrast, is a microtubule-stabilizing agent.

This compound has demonstrated substantial anti-proliferative activity against a wide array of cancer cell lines, with IC50 values in the nanomolar range.[1][2] A key advantage of this compound is its efficacy in multi-drug resistant (MDR) cancer cell lines, a significant challenge in chemotherapy.[1][2] This guide presents available data to facilitate a comparative understanding of these agents.

Data Presentation: Comparative Efficacy of Microtubule Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other microtubule inhibitors from various studies. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution. A definitive head-to-head comparison would require testing these compounds under identical experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Microtubule Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound (STA-5312) VariousLeukemia, Lymphoma, Breast, Colon, UterineNanomolar range[1][2]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer0.8[3]
Hs578TTriple-Negative Breast Cancer1.2[3]
SK-BR-3Breast Cancer (HER2+)~5[4]
T-47DBreast Cancer (Luminal A)~3[4]
Vincristine UKF-NB-3NeuroblastomaVaries[5]
A375Malignant Melanoma~240,000[6]
MCF-7Breast Cancer239,510[7]
Colchicine MDA-MB-231Triple-Negative Breast Cancer~5,000 (for apoptosis)[8]

Table 2: Inhibition of Tubulin Polymerization

CompoundAssay TypeIC50 / KiReference
This compound (STA-5312) Not SpecifiedNot Specified[1][2]
Colchicine Turbidimetric AssayKi = 8.8 x 10⁻⁷ M (Bovine Brain Tubulin)[1]
Tubulin Polymerization AssayIC50 = 8.1 µM[8]
Paclitaxel Tubulin Assembly AssayEC50 = 23 µM

Mechanism of Action and Signaling Pathways

Microtubule inhibitors interfere with the dynamic instability of microtubules, a process essential for the formation of the mitotic spindle during cell division.

  • Microtubule-Destabilizing Agents (e.g., this compound, Vincristine, Colchicine): These agents bind to tubulin dimers and prevent their polymerization into microtubules. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and subsequent arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.

  • Microtubule-Stabilizing Agents (e.g., Paclitaxel): These agents bind to polymerized microtubules, preventing their depolymerization. This also disrupts the dynamic nature of microtubules, leading to mitotic arrest and apoptosis.

The downstream signaling events following microtubule disruption are complex and can involve the activation of various apoptotic pathways.

Microtubule_Inhibitor_Pathway General Signaling Pathway of Microtubule Destabilizers This compound This compound / Vinca Alkaloids / Colchicine Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of microtubule-destabilizing agents.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of microtubule inhibitors.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (absorbance at 340 nm) or through fluorescence enhancement using a fluorescent reporter that binds to polymerized microtubules.

Protocol (Absorbance-based):

  • Reconstitute purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Transfer the tubulin solution to a pre-warmed 96-well plate.

  • Add the test compound (e.g., this compound, Colchicine) at various concentrations. Use a vehicle control (e.g., DMSO) and a known inhibitor/stabilizer as positive controls.

  • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) at 37°C using a microplate reader.

  • Calculate the rate of polymerization and the maximal polymer mass to determine the inhibitory effect of the compound.

Tubulin_Polymerization_Workflow Workflow for Tubulin Polymerization Assay start Prepare Purified Tubulin and Buffers add_compounds Add Test Compounds and Controls to 96-well Plate start->add_compounds add_tubulin Add Tubulin Solution to Plate add_compounds->add_tubulin incubate Incubate at 37°C in Microplate Reader add_tubulin->incubate measure Measure Absorbance (340 nm) or Fluorescence over Time incubate->measure analyze Analyze Data: - Polymerization Rate - Max Polymer Mass - IC50 Calculation measure->analyze

Caption: A typical workflow for an in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the microtubule inhibitor for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Treat cells with the microtubule inhibitor for a defined period (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Incubate the cells in the dark.

  • Analyze the stained cells using a flow cytometer.

  • The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Cell_Cycle_Analysis_Workflow Workflow for Cell Cycle Analysis start Cell Culture and Drug Treatment harvest Harvest and Fix Cells (e.g., with Ethanol) start->harvest stain Stain with DNA Dye (e.g., Propidium Iodide) + RNase A harvest->stain flow Acquire Data on Flow Cytometer stain->flow analyze Analyze DNA Content Histogram to Determine Cell Cycle Distribution flow->analyze

Caption: A standard workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a promising microtubule-destabilizing agent with potent, nanomolar efficacy against a broad range of cancer cell lines, including those with multi-drug resistance. While direct comparative data with other microtubule inhibitors is limited, the provided information and experimental protocols offer a framework for researchers to conduct their own comparative studies. The distinct properties of this compound warrant further investigation to fully elucidate its therapeutic potential in oncology.

References

Navigating the Landscape of Resistance: A Comparative Guide to Alternatives for Rosabulin in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer remains a critical hurdle in therapeutic development. Rosabulin, a microtubule-targeting agent, has shown promise, but the emergence of resistance necessitates the exploration of effective alternatives. This guide provides an objective comparison of promising alternatives to this compound, focusing on their performance against MDR cancers, supported by experimental data and detailed methodologies.

The primary mechanism of resistance to many microtubule-targeting agents, including taxanes and vinca alkaloids, is the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes therapeutic compounds from cancer cells.[1] The alternatives presented here are notable for their ability to circumvent this resistance mechanism, either by being poor substrates for P-gp or by possessing a dual function of microtubule disruption and P-gp inhibition.

Performance Comparison of Microtubule-Targeting Agents in Multidrug-Resistant Cancer Cell Lines

The following table summarizes the in vitro efficacy of various microtubule-targeting agents against cancer cell lines exhibiting multidrug resistance, primarily through P-gp overexpression. The 50% inhibitory concentration (IC50) is a measure of drug potency; a lower value indicates higher potency.

Compound ClassSpecific AgentCancer Cell LineResistance MechanismIC50 (nM)Reference
Epothilones Epothilone B (Patupilone)CCRF-CEM/VBL100P-gp overexpression2[2]
Epothilone D (KOS-862)CCRF-CEM/VBL100P-gp overexpression17[2]
Ixabepilone (BMS-247550)Multiple Taxane-ResistantP-gp, Tubulin MutationsClinically Effective[3][4]
Utidelone (UTD1)Metastatic Breast CancerTaxane-ResistantClinically Effective[3]
Noscapine Derivatives Not specifiedP-gp expressing cell linesP-gp overexpressionPotent Inhibition[5]
Novel Inhibitors MP-HJ-1bHeLaRP-gp overexpressionNot specified[6]
2-APCAsMDR cancer cellsNot specifiedPotent Cytotoxicity[7]

Detailed Experimental Protocols

Reproducibility and accurate interpretation of experimental data are paramount. Below are detailed methodologies for key experiments cited in the evaluation of these anti-cancer agents.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation after exposure to a test compound.

  • Cell Seeding: Cancer cells (both drug-sensitive parental lines and their MDR counterparts) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Epothilones, etc.). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours. The resulting formazan crystals are then dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

  • Staining: The cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds for a duration that allows for cell cycle effects to become apparent (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA) for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is characteristic of microtubule-targeting agents.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Microtubule Disruption Leading to Apoptosis

Microtubule-targeting agents, including this compound and its alternatives, function by disrupting the normal dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis. The epothilones, for instance, bind to the β-tubulin subunit of microtubules, leading to their stabilization.[8] This aberrant stabilization prevents the mitotic spindle from functioning correctly, triggering the mitotic checkpoint and ultimately leading to programmed cell death.

cluster_drug_action Drug Action cluster_cellular_response Cellular Response Microtubule-Targeting Agent Microtubule-Targeting Agent Microtubule Stabilization/Destabilization Microtubule Stabilization/Destabilization Microtubule-Targeting Agent->Microtubule Stabilization/Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization/Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction

Caption: General signaling pathway of microtubule-targeting agents.

Experimental Workflow for Evaluating MDR-Overcoming Compounds

The process of identifying and validating a compound's ability to overcome multidrug resistance follows a structured workflow, from initial screening to in-depth mechanistic studies.

Compound Library Compound Library Cytotoxicity Screening Cytotoxicity Screening Compound Library->Cytotoxicity Screening MDR vs. Parental Cell Lines MDR vs. Parental Cell Lines Cytotoxicity Screening->MDR vs. Parental Cell Lines Hit Identification Hit Identification MDR vs. Parental Cell Lines->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Mechanism of Action Studies->Apoptosis & Cell Cycle Analysis

References

Validating the Specificity of Rosabulin for Tubulin Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Rosabulin (STA-5312), a potent tubulin inhibitor, and evaluates its specificity against other well-established microtubule-targeting agents. Due to the limited availability of direct comparative and quantitative data in the public domain, this guide focuses on the known mechanism of action of this compound and provides standardized protocols for key experiments to assess its specificity.

Introduction to this compound

This compound is an orally active small molecule that has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines, including those with multi-drug resistant (MDR) phenotypes.[1] Its primary mechanism of action is the inhibition of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.[1] this compound binds to the colchicine-binding site on β-tubulin, thereby disrupting the dynamics of microtubule polymerization.[2][3]

The Importance of Specificity for Tubulin Inhibitors

The therapeutic efficacy of tubulin inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and a narrower therapeutic window. Validating that a compound like this compound primarily exerts its cytotoxic effects through tubulin inhibition is a critical step in its preclinical development. This involves a multi-faceted experimental approach to determine its binding affinity, cellular effects, and potential interactions with other cellular targets.

Comparative Analysis: this compound vs. Other Tubulin Inhibitors

A direct quantitative comparison of this compound with other tubulin inhibitors is challenging due to the lack of publicly available head-to-head studies. The following table summarizes the general characteristics of this compound in comparison to three major classes of tubulin inhibitors.

FeatureThis compoundPaclitaxel (Taxane)Vincristine (Vinca Alkaloid)Colchicine
Primary Mechanism Inhibits tubulin polymerizationStabilizes microtubulesInhibits tubulin polymerizationInhibits tubulin polymerization
Binding Site on Tubulin Colchicine siteTaxane siteVinca siteColchicine site
Effect on Microtubules DepolymerizationStabilizationDepolymerizationDepolymerization
Activity in MDR Cells Reported to be effectiveOften shows reduced efficacyOften shows reduced efficacyEfficacy can be limited by MDR
Oral Bioavailability Orally activePoorPoorGood

Experimental Workflows for Specificity Validation

To thoroughly validate the specificity of this compound, a series of key experiments should be conducted. The following diagrams and protocols outline the standard methodologies.

Diagram 1: Workflow for Validating Tubulin Inhibitor Specificity

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling a1 Tubulin Polymerization Assay b1 Cytotoxicity Assay (e.g., MTT) a1->b1 Correlate biochemical and cellular potency c2 Tubulin Isotype Interaction a1->c2 Assess isotype specificity a2 Competitive Binding Assay a2->a1 Confirm binding site b2 Cell Cycle Analysis b1->b2 Investigate mechanism of cell death c1 Off-Target Kinase Screening b1->c1 Rule out other cytotoxic mechanisms b3 Immunofluorescence Microscopy b2->b3 Visualize microtubule disruption

Caption: A logical workflow for the comprehensive validation of a tubulin inhibitor's specificity.

Diagram 2: Signaling Pathway of Tubulin Inhibition Leading to Apoptosis

G This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits MT_Dynamics Microtubule Dynamics MT_Polymerization->MT_Dynamics Mitotic_Spindle Mitotic Spindle Formation MT_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: The signaling cascade initiated by this compound's binding to tubulin, culminating in apoptosis.

Experimental Protocols

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice to a final concentration of 3-5 mg/mL.

  • Prepare serial dilutions of this compound and control compounds (e.g., Colchicine as a positive control, DMSO as a vehicle control) in G-PEM buffer.

  • In a pre-warmed 96-well plate, add the test compounds to the tubulin solution.

  • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes at 37°C.

  • Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value for inhibition of polymerization.

Competitive Binding Assay (Colchicine Site)

This assay confirms that this compound binds to the colchicine site on tubulin.

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine and cause a decrease in fluorescence.

Protocol:

  • Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable buffer (e.g., 10 mM phosphate buffer with 1 mM GTP, pH 7.0).

  • Add a fixed concentration of colchicine (e.g., 3 µM) to the tubulin solution.

  • Add varying concentrations of this compound or a known competitor (e.g., Podophyllotoxin) to the tubulin-colchicine mixture.

  • Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Measure the fluorescence intensity using a fluorometer with excitation at ~350 nm and emission at ~430 nm.

  • A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound required to inhibit the growth of or kill cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7, or a panel of relevant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and control drugs (e.g., Paclitaxel, Vincristine) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the phase of the cell cycle at which a compound arrests cell proliferation.

Principle: Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. DNA content, which doubles from G1 to G2/M, can be quantified using a fluorescent dye like propidium iodide (PI).

Protocol:

  • Treat cultured cancer cells with this compound at concentrations around its IC₅₀ value for a duration that allows for at least one cell cycle (e.g., 24 hours).

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting mechanism.

Data Presentation

Due to the lack of publicly available, direct comparative data for this compound, the following tables are presented as templates for how experimental results should be structured.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM) for Tubulin Polymerization Inhibition
This compoundData not available
ColchicineLiterature value
VincristineLiterature value
PaclitaxelNot applicable (stabilizer)

Table 2: Comparative Anti-proliferative Activity (IC₅₀ Values in nM)

Cell LineThis compoundPaclitaxelVincristineColchicine
MCF-7 (Breast) Data not availableLiterature valueLiterature valueLiterature value
HeLa (Cervical) Data not availableLiterature valueLiterature valueLiterature value
A549 (Lung) Data not availableLiterature valueLiterature valueLiterature value
HCT116 (Colon) Data not availableLiterature valueLiterature valueLiterature value

Table 3: Off-Target Kinase Profiling (% Inhibition at 1 µM)

Kinase TargetThis compoundStaurosporine (Control)
CDK1/CycB Data not availableLiterature value
PLK1 Data not availableLiterature value
Aurora A Data not availableLiterature value
VEGFR2 Data not availableLiterature value
... (extended panel)......

Conclusion

This compound is a promising anti-cancer agent that functions through the inhibition of tubulin polymerization by binding to the colchicine site. While existing data strongly supports this mechanism of action, a comprehensive validation of its specificity requires further quantitative and comparative studies. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically evaluate the specificity of this compound and other novel tubulin inhibitors. Such rigorous preclinical assessment is paramount for the successful clinical translation of new microtubule-targeting cancer therapies.

References

Safety Operating Guide

Proper Disposal of Rosabulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Rosabulin, a potent microtubule inhibitor with significant antineoplastic properties, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. Due to its cytotoxic nature, this compound and any materials contaminated with it are classified as hazardous chemical waste. Adherence to established institutional and regulatory guidelines is paramount. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a research setting.

I. Immediate Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be fully familiar with its potential hazards.[1][2] All personnel handling this compound must receive specific training on the safe handling of cytotoxic agents.[2][3] The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Double gloving: Wear two pairs of chemotherapy-rated gloves.[1][2]

  • Protective gown: A disposable, solid-front gown with tight-fitting cuffs is required.[2]

  • Eye protection: Safety goggles or a face shield should be worn.[2]

  • Respiratory protection: A respirator may be necessary if there is a risk of aerosol generation.[2]

All handling of this compound powder or solutions should be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to minimize exposure risk.[2][3]

II. Waste Segregation and Containerization

Proper segregation of this compound waste is critical. Three main categories of waste will be generated: bulk waste, trace-contaminated solids, and sharps. Each must be disposed of in designated, clearly labeled containers. Do not mix this compound waste with regular trash, biohazardous waste, or other chemical waste streams.[1][4][5]

Waste Type Description Container Type Disposal Route
Bulk this compound Waste Unused or expired this compound powder, concentrated stock solutions, and grossly contaminated materials from spills.Labeled Hazardous Chemical Waste Container (typically provided by EH&S).[1][4]Collection by Environmental Health & Safety (EH&S) for incineration.
Trace-Contaminated Solids Gloves, gowns, bench paper, pipette tips, vials, and other disposable labware with minimal residual contamination.Designated Chemotherapy Waste Container (often yellow or marked with a "Cytotoxic" symbol).[4][6][7]Incineration.[5][6]
Contaminated Sharps Needles, syringes, and glass Pasteur pipettes used for preparing or administering this compound solutions.Puncture-resistant Chemotherapy Sharps Container (often yellow or red and labeled as "Chemo Sharps").[4][6][7]Incineration.[5]

III. Step-by-Step Disposal Procedures

A. Disposal of Bulk this compound Waste:

  • Unused/Expired Powder: Keep in the original, tightly sealed container. Label the container clearly as "Hazardous Waste: this compound."

  • Concentrated Solutions: Collect in a designated, leak-proof hazardous waste container. Do not overfill. Ensure the container is compatible with the solvent used (e.g., DMSO). Label with a hazardous waste tag, listing all constituents.

  • Spill Cleanup Materials: In the event of a spill, use a chemotherapy spill kit.[2] All materials used for cleanup (absorbent pads, contaminated PPE) should be collected and placed in the bulk hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EH&S) department.[1]

B. Disposal of Trace-Contaminated Solid Waste:

  • Collection: As you work, place all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, empty vials) directly into a designated chemotherapy waste container.[2][7]

  • Sealing: Once the container is three-quarters full, securely seal it.[8]

  • Pickup: Place the sealed container in the designated area for chemotherapy waste pickup.

C. Disposal of Contaminated Sharps:

  • Immediate Disposal: Immediately after use, dispose of any contaminated sharps into a designated chemotherapy sharps container.[4][7] Do not recap needles.[1]

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, close and lock the lid.

  • Collection: Place the sealed sharps container in the designated area for pickup.

D. Decontamination of Reusable Equipment:

  • Surface Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A common procedure involves a two-step cleaning process with a detergent solution followed by a rinse with clean water.[2] Consult your institution's specific guidelines for approved decontamination agents.

  • Rinsate Disposal: The rinsate from cleaning may need to be collected as hazardous waste, particularly if cleaning grossly contaminated equipment.[9]

IV. Experimental Workflow and Disposal Plan

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

Rosabulin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Segregation & Disposal cluster_cleanup Final Cleanup start Start: this compound Experiment ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe fume_hood Work in Chemical Fume Hood or Class II BSC ppe->fume_hood prep_solution Prepare this compound Solution fume_hood->prep_solution experiment Perform Experiment prep_solution->experiment waste_decision Waste Generated? experiment->waste_decision sharps Contaminated Sharps waste_decision->sharps Yes solids Trace-Contaminated Solids waste_decision->solids Yes bulk Bulk/Unused this compound waste_decision->bulk Yes decontaminate Decontaminate Work Area and Reusable Equipment waste_decision->decontaminate No (End of Experiment) sharps_container Dispose in Chemo Sharps Container sharps->sharps_container solids_container Dispose in Chemo Waste Container solids->solids_container bulk_container Dispose in Hazardous Chemical Waste Container bulk->bulk_container sharps_container->decontaminate solids_container->decontaminate ehs_pickup Arrange for EH&S Pickup bulk_container->ehs_pickup ehs_pickup->decontaminate remove_ppe Doff PPE and Dispose as Trace-Contaminated Waste decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

This compound Handling and Disposal Workflow

Disclaimer: This document provides general guidance. Researchers must consult and adhere to all local, state, and federal regulations, as well as their institution's specific Environmental Health & Safety (EH&S) protocols for the disposal of cytotoxic chemical waste.[1]

References

Essential Safety and Handling Protocols for Rosabulin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the proper handling and disposal of Rosabulin, a potent, light-sensitive, and cytotoxic compound. Adherence to these procedures is mandatory to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The required level of protection varies depending on the task being performed.

Table 1: PPE Requirements for Handling this compound

Task Gloves Eye Protection Lab Coat Respiratory Protection
Transporting Vials 1 Pair NitrileSafety GlassesStandard Lab CoatNot Required
Weighing & Reconstitution Double NitrileChemical Splash GogglesChemical-Resistant Lab CoatN95 or Higher Respirator
Cell Culture Application 1 Pair NitrileSafety GlassesStandard Lab CoatNot Required (in BSC)
Waste Disposal Double NitrileChemical Splash GogglesChemical-Resistant Lab CoatN95 or Higher Respirator

Step-by-Step Handling and Disposal Plan

2.1 Receiving and Storage

  • Upon receipt, inspect the vial for any signs of damage or leakage.

  • Store this compound vials in a designated, clearly labeled, light-protected container (e.g., amber vial or box) at -20°C.

  • Maintain an accurate inventory log for all vials.

2.2 Preparation and Use (To be performed in a certified chemical fume hood or Class II Biosafety Cabinet)

  • Preparation: Don the appropriate PPE as specified in Table 1. Prepare a dedicated, plastic-backed absorbent liner on the work surface.

  • Reconstitution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the compound using a validated solvent (e.g., DMSO) with a dedicated, properly calibrated pipette.

  • Application: When adding this compound to cell cultures or experimental models, work within the confines of a biosafety cabinet to maintain sterility and containment.

  • Post-Use: Decontaminate all surfaces and equipment with a 70% ethanol solution followed by a suitable lab-grade detergent.

2.3 Spill Management

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the highest level of PPE, including double nitrile gloves, chemical splash goggles, a chemical-resistant lab coat, and an N95 respirator.

  • Contain: Cover the spill with an absorbent material from a chemical spill kit.

  • Clean: Carefully collect the absorbent material and place it in a designated hazardous waste container. Clean the spill area with detergent and water.

2.4 Disposal Plan

  • Segregate Waste: All materials that have come into contact with this compound, including pipette tips, vials, gloves, and absorbent liners, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof hazardous waste containers. Do not mix this compound waste with other waste streams.

  • Final Disposal: Follow all institutional and local regulations for the disposal of cytotoxic chemical waste.

Visual Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of this compound, from initial preparation to final disposal.

Rosabulin_Handling_Workflow start Start: Retrieve this compound ppe 1. Don Appropriate PPE (See Table 1) start->ppe prepare_area 2. Prepare Work Area (Fume Hood / BSC) ppe->prepare_area reconstitute 3. Reconstitute Compound prepare_area->reconstitute experiment 4. Perform Experiment reconstitute->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste 6. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe 7. Doff PPE dispose_waste->remove_ppe end End: Wash Hands remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.